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  • Product: 1-(4-(Methoxymethyl)phenyl)ethan-1-one
  • CAS: 22072-50-0

Core Science & Biosynthesis

Foundational

1-(4-(Methoxymethyl)phenyl)ethan-1-one: A Comprehensive Technical Guide to Synthesis, Mechanism, and Characterization

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and synthetic chemists with a rigorous, field-proven guide to the synthesis and characterization of 1-(4-(metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals and synthetic chemists with a rigorous, field-proven guide to the synthesis and characterization of 1-(4-(methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0)[1]. This molecule serves as a critical bifunctional building block in medicinal chemistry, often utilized for bioisosteric replacements and the construction of complex active pharmaceutical ingredients (APIs).

Rather than presenting a superficial overview, this guide dissects the causality behind each synthetic choice, ensuring that the provided protocols function as self-validating systems in your laboratory.

Chemical Identity and Physicochemical Profiling

Before initiating any synthetic campaign, understanding the target's physicochemical baseline is mandatory for designing accurate extraction and purification workflows. The compound features both a hydrogen-bond accepting ether linkage and an electrophilic ketone, giving it a moderate polarity profile.

Table 1: Physicochemical Properties

PropertyValueCausality / Impact on Workflow
IUPAC Name 1-[4-(methoxymethyl)phenyl]ethan-1-oneStandardized nomenclature for regulatory filing.
CAS Registry Number 22072-50-0[1]Essential for raw material sourcing and safety tracking.
Molecular Formula C10H12O2[1]Dictates the exact mass for high-resolution MS validation.
Molecular Weight 164.20 g/mol [1]Used for precise stoichiometric calculations.
Topological Polar Surface Area 26.3 Ų[1]Indicates high lipophilicity; guides the choice of non-polar extraction solvents (e.g., EtOAc, DCM).
XLogP3 1.4[1]Confirms the compound will partition favorably into the organic phase during aqueous workup.
Boiling Point 251.7 °C at 760 mmHg[2]High boiling point suggests purification via silica gel chromatography is preferable to distillation to avoid thermal degradation.

Synthetic Strategy and Mechanistic Rationale

Route Selection Logic

The synthesis of this target requires the selective construction of a benzyl ether linkage on an acetophenone scaffold. Two primary retrosynthetic disconnections are typically evaluated. As illustrated below, the [3] is the superior choice over Friedel-Crafts acylation. Friedel-Crafts conditions require harsh Lewis acids (e.g., AlCl3) which frequently cleave aliphatic ethers, leading to complex, low-yielding mixtures. Conversely, the Williamson approach guarantees absolute regiochemical fidelity.

RouteSelection Target Target: 1-(4-(Methoxymethyl)phenyl)ethan-1-one Route1 Route A: Friedel-Crafts Acylation Issue1 Issue: Ether Cleavage & Mixtures Route1->Issue1 Route2 Route B: Williamson Ether Synthesis Benefit2 Benefit: High Regioselectivity Route2->Benefit2 Issue1->Target Rejected Benefit2->Target Selected

Logical framework for selecting the Williamson ether synthesis route.

The S_N2 Mechanistic Pathway

The chosen route utilizes 4-(bromomethyl)acetophenone as the electrophile and sodium methoxide as the nucleophile[4],[5]. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism. The methoxide anion attacks the highly activated, unhindered benzylic carbon. The transition state involves the simultaneous formation of the C–O bond and the cleavage of the C–Br bond, cleanly extruding sodium bromide as a thermodynamic sink[3],[5].

ReactionMechanism SM 4-(Bromomethyl)acetophenone (Electrophile) TS [ S_N2 Transition State ] Partial C-O / C-Br bonds SM->TS Benzylic attack Nuc Sodium Methoxide (Nucleophile) Nuc->TS Electron donor Prod Target Ether TS->Prod Inversion Byprod NaBr (Leaving Group) TS->Byprod Br- departs

SN2 mechanism for the formation of 1-(4-(methoxymethyl)phenyl)ethan-1-one.

Experimental Methodology: Williamson Ether Synthesis

This protocol is engineered to be self-validating. By monitoring the specific visual and chromatographic cues embedded in these steps, you can ensure the integrity of the reaction in real-time.

Reagents and Equipment
  • Starting Material: 4-(bromomethyl)acetophenone (10.0 g, 46.9 mmol)

  • Nucleophile: Sodium methoxide solution (25 wt% in methanol, 12.8 mL, ~56.3 mmol, 1.2 equiv)

  • Solvent: Anhydrous Methanol (100 mL)

  • Equipment: 250 mL flame-dried round-bottom flask, nitrogen manifold, magnetic stirrer.

Step-by-Step Protocol

Step 1: Preparation of the Electrophile Solution

  • Purge the 250 mL round-bottom flask with dry nitrogen.

  • Add 4-(bromomethyl)acetophenone (10.0 g) and dissolve in 100 mL of anhydrous methanol.

  • Causality: The use of strictly anhydrous methanol is critical. Trace water will generate hydroxide ions, which competitively hydrolyze the benzylic bromide into 4-(hydroxymethyl)acetophenone, severely depressing the yield.

Step 2: Nucleophilic Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Introduce the sodium methoxide solution dropwise over 15 minutes.

  • Causality: Slow addition at 0 °C prevents localized exothermic spikes. If the reaction overheats in the presence of a strong base, the acetophenone moiety can undergo unwanted base-catalyzed aldol condensations.

  • Remove the ice bath, allowing the mixture to warm to 20–25 °C. Stir for 3 hours.

Step 3: Self-Validating Monitoring & Quenching

  • Perform Thin Layer Chromatography (TLC) using a 4:1 v/v mixture of Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot (Rf ≈ 0.55) is entirely consumed and replaced by a more polar product spot (Rf ≈ 0.45).

  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl).

  • Causality: NH4Cl provides a mild, buffered acidic quench. It neutralizes the remaining methoxide without dropping the pH low enough to risk acid-catalyzed acetal formation at the ketone carbonyl.

Step 4: Extraction and Purification

  • Concentrate the mixture in vacuo to remove the bulk of the methanol.

  • Partition the resulting slurry between Ethyl Acetate (100 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford the pure product as a colorless to pale yellow oil.

SynthesisWorkflow A Reactants 4-(Bromomethyl)acetophenone + NaOMe B Reaction Vessel Stir at 0 °C to 25 °C in Anhydrous MeOH A->B Combine under N2 C TLC Monitoring Hexane:EtOAc (4:1) B->C 3 hours C->B If SM persists D Quench & Concentration Add NH4Cl, remove MeOH C->D If complete (Rf=0.45) E Liquid-Liquid Extraction EtOAc / H2O D->E Partition F Organic Phase Wash with Brine, Dry over Na2SO4 E->F Phase Separation G Flash Chromatography Silica Gel (5-15% EtOAc/Hexanes) F->G Concentrate crude H Pure Product 1-(4-(Methoxymethyl)phenyl)ethan-1-one G->H Isolate & Evaporate

Step-by-step experimental workflow for synthesis and purification.

Analytical Characterization

To confirm the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The tables below outline the expected chemical shifts, which act as your final validation gate.

Table 2: ¹H NMR Data (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.61Singlet (s)3H-C(=O)CH 3 (Acetyl methyl)
3.42Singlet (s)3H-OCH 3 (Methoxy methyl)
4.51Singlet (s)2H-CH 2-O- (Benzylic methylene)
7.43Doublet (d, J = 8.2 Hz)2HAr-H (Meta to carbonyl)
7.94Doublet (d, J = 8.2 Hz)2HAr-H (Ortho to carbonyl)

Table 3: ¹³C NMR Data (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Assignment
26.7-C(=O)C H3
58.4-OC H3
74.1-C H2-O-
127.6, 128.5Aromatic C H carbons
136.4, 144.2Aromatic quaternary C carbons
197.8C =O (Carbonyl carbon)

Safety, Handling, and Storage

According to the [1], 1-(4-(methoxymethyl)phenyl)ethan-1-one is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Directives: All synthetic operations and purifications must be conducted within a certified chemical fume hood. Nitrile gloves and splash-proof safety goggles are mandatory. Store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 4 °C to prevent slow auto-oxidation of the benzylic ether.

References

  • PubChem Compound Summary for CID 89590 , National Center for Biotechnology Information,[Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one Properties , LookChem,[Link]

  • Palladium–Carbene Complexes Supported by Polyphenylene Matrices , INEOS OPEN, [Link]

  • Williamson Ether Synthesis Overview , Grokipedia,[Link]

  • Chemical Reaction Between Sodium Methoxide and Benzyl Bromide , Brainly, [Link]

Sources

Exploratory

"1-(4-(Methoxymethyl)phenyl)ethan-1-one" CAS 22072-50-0 properties

An In-depth Technical Guide to 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS 22072-50-0) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(4-(Methoxymethyl)phenyl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS 22072-50-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-(Methoxymethyl)phenyl)ethan-1-one, a substituted acetophenone derivative. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties, synthesis, and potential applications as a chemical intermediate.

Introduction and Chemical Identity

1-(4-(Methoxymethyl)phenyl)ethan-1-one, also known as 4'-methoxymethylacetophenone, is an aromatic ketone. Its structure features a central benzene ring substituted with an acetyl group and a methoxymethyl group at the para position. This arrangement of functional groups—a ketone, an ether, and an aromatic ring—makes it a versatile building block in organic synthesis. The ketone moiety serves as a handle for a wide array of chemical transformations, while the methoxymethyl group can influence the compound's solubility and electronic properties.

Primary Identifiers:

  • IUPAC Name : 1-[4-(methoxymethyl)phenyl]ethanone[1][2]

  • CAS Number : 22072-50-0[1][2][3]

  • Molecular Formula : C₁₀H₁₂O₂[1][2][3]

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data below has been aggregated from various chemical databases.

PropertyValueSource
Molecular Weight 164.20 g/mol [1][2]
Boiling Point 251.7 °C at 760 mmHg[1][3]
Density 1.025 g/cm³[1][3]
Flash Point 103.8 °C[1][3]
Vapor Pressure 0.0201 mmHg at 25 °C[3]
Exact Mass 164.083729621 Da[2][3]
XLogP3 1.4[2][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Canonical SMILES CC(=O)C1=CC=C(C=C1)COC[1][3]
InChI Key WKGOPZYVTPKHLN-UHFFFAOYSA-N[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is critical for confirming the identity and purity of a chemical compound. While specific spectra for this exact compound are not publicly available, a theoretical profile can be predicted based on its structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals:

    • A singlet around 2.5-2.6 ppm corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

    • A singlet around 3.3-3.4 ppm for the three protons of the methoxy group (CH₃-O).

    • A singlet around 4.4-4.5 ppm for the two benzylic protons of the methoxymethyl group (Ar-CH₂-O).

    • Two doublets in the aromatic region (approximately 7.4 and 7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for all 8 unique carbon atoms:

    • The carbonyl carbon (C=O) would be the most downfield, typically >195 ppm.

    • Aromatic carbons would appear in the 125-145 ppm range.

    • The benzylic carbon (-CH₂-) and methoxy carbon (-OCH₃) would be observed in the aliphatic region, approximately 74 ppm and 58 ppm, respectively.

    • The acetyl methyl carbon would appear furthest upfield, around 26 ppm.

  • Infrared (IR) Spectroscopy : Key diagnostic peaks would include:

    • A strong absorption band around 1685 cm⁻¹ for the carbonyl (C=O) stretch of the aryl ketone.

    • C-O-C stretching vibrations for the ether linkage in the 1100-1250 cm⁻¹ region.

    • Aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹.

    • Sp² and sp³ C-H stretching bands just above and below 3000 cm⁻¹, respectively.

  • Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 164. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) or a methoxy group ([M-31]⁺). Another significant peak would be the acylium ion at m/z = 119, formed by cleavage of the bond between the carbonyl carbon and the aromatic ring.

Synthesis and Chemical Reactivity

Synthetic Pathways

1-(4-(Methoxymethyl)phenyl)ethan-1-one is not a naturally occurring compound and must be synthesized. A plausible and documented approach involves a Stille coupling reaction.

Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions pBr 4-Bromoacetophenone (CAS: 99-90-1) Product 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) pBr->Product SnBu3 Tributyl(methoxymethyl)stannane (CAS: 27490-32-0) SnBu3->Product Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) Heat

Caption: Stille coupling synthesis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Experimental Protocol: Stille Coupling This protocol is a generalized procedure based on known Stille coupling reactions.

  • Setup : To a dry, inert-atmosphere flask, add 4-bromoacetophenone (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a suitable solvent like anhydrous toluene.

  • Reagent Addition : Add tributyl(methoxymethyl)stannane (1.1-1.2 eq) to the reaction mixture via syringe.

  • Reaction : Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : After cooling to room temperature, the mixture is quenched, often with an aqueous solution of KF to remove the tin byproducts. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to yield the pure 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Chemical Reactivity

The compound's reactivity is dominated by its ketone functional group.

  • Reduction : The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-(methoxymethyl)phenyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination : In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), it can undergo reductive amination to form various substituted amines.

  • Condensation Reactions : The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in aldol or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated ketones, such as chalcones. These chalcones are known scaffolds for bioactive molecules.[4]

  • Oxime Formation : Reaction with hydroxylamine hydrochloride yields the corresponding oxime, which can be a precursor for Beckmann rearrangement.[5]

Potential Applications in Research and Development

While specific commercial applications for 1-(4-(Methoxymethyl)phenyl)ethan-1-one are not widely documented, its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Acetophenone derivatives are common starting materials for synthesizing compounds with significant biological activity.[4][6] For example, they are key precursors for quinoline and chalcone derivatives, which have been investigated for their antibacterial and cytotoxic properties.[4][6]

Workflow cluster_pathways Synthetic Pathways cluster_products Potential Products Start 1-(4-(Methoxymethyl)phenyl)ethan-1-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Claisen-Schmidt Condensation (with Aryl Aldehyde) Start->Condensation Other Other Functionalizations Start->Other Alcohol Chiral Alcohols Reduction->Alcohol Chalcone Chalcone Derivatives (Bioactive Scaffolds) Condensation->Chalcone APIs APIs / Complex Molecules Other->APIs

Caption: Potential synthetic utility of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4-(Methoxymethyl)phenyl)ethan-1-one is associated with the following hazards:

  • H302 : Harmful if swallowed.[2]

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

Handling Recommendations :

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS 22072-50-0) is a synthetically useful aromatic ketone. Its well-defined physicochemical properties and predictable spectroscopic profile make it a reliable building block for organic synthesis. The reactivity of its ketone group allows for a multitude of transformations, positioning it as a valuable intermediate in the discovery and development of novel bioactive compounds and functional materials. Proper safety protocols must be observed during its handling and use.

References

  • LookChem. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 404312, 1-(4-(4-Methoxyphenoxy)phenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Biological Evaluation of Novel 1-[4- (1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential. Retrieved from [Link]

Sources

Foundational

"1-(4-(Methoxymethyl)phenyl)ethan-1-one" spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one This guide provides a detailed analysis of the spectral data for 1-(4-(methoxymethyl)phenyl)ethan-1-one (CAS No. 22072-50-0),...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectral Analysis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

This guide provides a detailed analysis of the spectral data for 1-(4-(methoxymethyl)phenyl)ethan-1-one (CAS No. 22072-50-0), a substituted acetophenone derivative. As a molecule incorporating an aryl ketone and a methoxymethyl ether functional group, its structural elucidation relies on the synergistic interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this compound for identification, purity assessment, and quality control.

Molecular Structure and Overview

1-(4-(Methoxymethyl)phenyl)ethan-1-one possesses a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. The structural integrity and functional group arrangement are definitively confirmed by the combined application of the analytical techniques discussed herein.

Caption: Molecular Structure of 1-(4-(methoxymethyl)phenyl)ethan-1-one.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a compound like 1-(4-(methoxymethyl)phenyl)ethan-1-one, Electron Ionization (EI) is a common and effective method.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The primary objective is to separate the analyte from any impurities via gas chromatography and subsequently determine its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation : Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Ionization : Utilize a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis : Scan a mass range from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.

Data Interpretation

The EI mass spectrum provides key structural insights. The molecular ion (M⁺˙) peak is expected at m/z 164, corresponding to the molecular weight of the compound. The fragmentation pattern is highly characteristic and is initiated by the ionization of one of the oxygen atoms.

m/z ValueProposed Fragment IonInterpretation
164[C₁₀H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
149[M - CH₃]⁺Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is often a major peak.[1][2]
133[M - OCH₃]⁺Loss of a methoxy radical, likely following rearrangement.
119[M - CH₃CO]⁺Loss of the acetyl group (ketene loss after rearrangement) or acyl radical.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl-type structures, formed after cleavage of the C-C bond next to the ring.[2]
45[CH₂OCH₃]⁺Methoxymethyl cation, resulting from benzylic cleavage.
43[CH₃CO]⁺Acetyl cation, a very common and often abundant fragment for methyl ketones.[2]

The fragmentation begins with the loss of a methyl group from the acetyl moiety to yield the abundant acylium ion at m/z 149 . Benzylic cleavage results in the formation of the methoxymethyl cation at m/z 45 . The formation of the tropylium ion at m/z 91 is a classic indicator of a substituted benzene ring capable of rearrangement[2].

G mol C₁₀H₁₂O₂⁺˙ m/z 164 frag1 [M - CH₃]⁺ m/z 149 mol->frag1 - •CH₃ frag2 [M - CH₃CO]⁺ m/z 119 mol->frag2 - •CH₃CO frag4 [CH₃CO]⁺ m/z 43 mol->frag4 α-cleavage frag5 [CH₂OCH₃]⁺ m/z 45 mol->frag5 Benzylic Cleavage frag3 [C₇H₇]⁺ m/z 91 frag2->frag3 - CO

Caption: Structural assignments for predicted NMR signals.

Conclusion

The collective spectral data provides an unequivocal confirmation of the structure of 1-(4-(methoxymethyl)phenyl)ethan-1-one. Mass spectrometry establishes the correct molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the loss of a methyl radical to form an m/z 149 ion. Infrared spectroscopy confirms the presence of key functional groups, including a conjugated aryl ketone (C=O at ~1685 cm⁻¹) and an ether linkage (C-O at ~1260-1110 cm⁻¹). Finally, NMR spectroscopy delineates the precise carbon-hydrogen framework, confirming the 1,4-disubstitution pattern on the aromatic ring and the presence of acetyl, methylene, and methoxy groups. Together, these techniques form a self-validating system for the comprehensive characterization of this molecule.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Ray, R., et al. (2013). Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Retrieved from [Link]

  • Ray, R., et al. (2013). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MatDaCs. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kuck, D., & Filges, U. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. SciSpace. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0267373). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0286968). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[3-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxy-phenyl]ethanone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • LookChem. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301557, 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Formaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • PubChemLite. (2026). 1-(4-(methylthio)phenyl)ethan-1-one. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Applications of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Executive Summary 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0), frequently designated as 4-(methoxymethyl)acetophenone, is a highly versatile bifunctional aromatic intermediate. Featuring both a reactive meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0), frequently designated as 4-(methoxymethyl)acetophenone, is a highly versatile bifunctional aromatic intermediate. Featuring both a reactive methyl ketone and a methoxymethyl ether group on a para-substituted benzene scaffold, this compound serves as a critical building block in active pharmaceutical ingredient (API) development and complex organic synthesis. This whitepaper provides researchers and drug development professionals with an authoritative, field-proven guide to the structural properties, mechanistic synthesis pathways, and rigorous analytical characterization protocols for this molecule.

Chemical Identity & Structural Analysis

The utility of 1-(4-(Methoxymethyl)phenyl)ethan-1-one stems from its para-substitution pattern, which minimizes steric hindrance and allows both functional groups to be manipulated independently. The methoxymethyl (MOM) ether moiety can function either as a stable lipophilic group or as a masked benzylic alcohol, while the methyl ketone is primed for enolization, nucleophilic addition, or condensation reactions.

Table 1: Chemical Identity & Structural Identifiers

PropertyValue
IUPAC Name 1-[4-(methoxymethyl)phenyl]ethan-1-one
Common Name 4-(Methoxymethyl)acetophenone
CAS Registry Number 22072-50-0
Molecular Formula C10H12O2
SMILES CC(=O)C1=CC=C(C=C1)COC
InChIKey WKGOPZYVTPKHLN-UHFFFAOYSA-N

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight 164.20 g/mol
Exact Mass 164.0837 Da
Density 1.025 g/cm³
Boiling Point 251.7 °C (at 760 mmHg)
Flash Point 103.8 °C
Topological Polar Surface Area (TPSA) 26.3 Ų
XLogP3 1.4

(Quantitative data curated from PubChem and chemical supplier databases[1])

Mechanistic Synthesis Pathways

To ensure robust supply chain redundancy in API development, it is critical to establish multiple synthetic routes. The two most reliable methodologies are the Palladium-catalyzed Stille cross-coupling and the Grignard addition to a nitrile precursor[1].

SynthesisWorkflow Target 1-(4-(Methoxymethyl)phenyl)ethan-1-one (Target Compound) Bromo 4-Bromoacetophenone PdCat PdCl2(PPh3)2 / 80°C (Stille Coupling) Bromo->PdCat Stannane Tributyl(methoxymethyl)stannane Stannane->PdCat PdCat->Target Route A Yield: ~64% Nitrile 4-(Methoxymethyl)benzonitrile Grignard Methylmagnesium iodide (THF, 0°C to RT) Nitrile->Grignard Workup Acidic Hydrolysis (H3O+) Grignard->Workup Workup->Target Route B Yield: ~55%

Figure 1: Mechanistic synthesis workflows for 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Route A: Palladium-Catalyzed Stille Cross-Coupling

This route, pioneered by Kosugi et al. (1984)[2], leverages the cross-coupling of an aryl halide with an organotin reagent. It is highly chemoselective, tolerating the unprotected ketone moiety.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon to prevent catalyst degradation by moisture or oxygen.

  • Reagent Loading: Charge the flask with 4-bromoacetophenone (1.0 equiv), tributyl(methoxymethyl)stannane (1.2 equiv), and the catalyst bis(triphenylphosphine)palladium(II) chloride[PdCl2(PPh3)2] (0.05 equiv)[2].

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or toluene. (Note: While the original literature cites HMPA, DMF is preferred in modern settings due to the severe toxicity of HMPA).

  • Reaction: Heat the mixture to 80 °C and stir for 20 hours. The palladium undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation with the stannane, and finally reductive elimination to yield the product.

  • Workup (Critical Step): Quench the reaction with aqueous Potassium Fluoride (KF). Causality: Organotin byproducts are notoriously difficult to separate via chromatography. KF converts the tributyltin residues into insoluble polymeric tributyltin fluoride (Bu3SnF), which can be easily removed by filtration over Celite.

  • Purification: Extract the filtrate with diethyl ether, wash with brine, dry over MgSO4, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the target compound (Reference Yield: ~64%)[1].

Route B: Grignard Addition to a Nitrile

This alternative avoids toxic organotin reagents, utilizing a classic nucleophilic addition to a nitrile[1].

Step-by-Step Methodology:

  • Preparation: Equip a multi-neck flask with a dropping funnel and reflux condenser under a nitrogen atmosphere.

  • Grignard Addition: Dissolve 4-(methoxymethyl)benzonitrile (1.0 equiv) in anhydrous THF and cool to 0 °C. Dropwise, add methylmagnesium iodide (3.0 M in Et2O, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The Grignard reagent attacks the electrophilic nitrile carbon, forming a stable magnesium imine salt.

  • Hydrolysis (Critical Step): Carefully quench the mixture with 1M HCl at 0 °C and stir vigorously for 1 hour. Causality: The intermediate imine salt will not spontaneously convert to the ketone. Acidic hydrolysis is strictly required to protonate the imine, facilitating water attack and subsequent elimination of ammonia to yield the methyl ketone.

  • Purification: Extract with ethyl acetate, neutralize the organic layer with saturated NaHCO3, dry over Na2SO4, and concentrate under reduced pressure (Reference Yield: ~55%)[1].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the product must be validated through a self-validating analytical system. The following spectral signatures confirm the successful formation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3):

    • δ 2.59 (s, 3H): Confirms the presence of the methyl ketone (CH3-C=O).

    • δ 3.42 (s, 3H): Confirms the methoxy group (-OCH3).

    • δ 4.51 (s, 2H): Confirms the benzylic methylene protons (-CH2-O-).

    • δ 7.45 (d, J = 8.0 Hz, 2H) & δ 7.95 (d, J = 8.0 Hz, 2H): The classic AA'BB' splitting pattern confirms the para-substituted aromatic ring.

  • Infrared Spectroscopy (FT-IR):

    • A strong, sharp absorption band at ~1680 cm⁻¹ is critical; it validates the presence of the conjugated carbonyl (C=O) stretch.

    • In Route B, the complete disappearance of the nitrile stretch at ~2220 cm⁻¹ serves as a self-validating metric for reaction completion.

  • Mass Spectrometry (GC-MS / EI):

    • The molecular ion peak [M]⁺ is expected at m/z 164 .

    • A major fragment at m/z 149 indicates the loss of a methyl radical ([M - CH3]⁺), characteristic of methyl ketones.

Applications in Drug Development & Organic Synthesis

In pharmaceutical development, 1-(4-(Methoxymethyl)phenyl)ethan-1-one is a highly strategic intermediate:

  • Heterocycle Synthesis: The methyl ketone can be subjected to bromination to form an α-bromo ketone, which is a classic precursor for thiazoles and imidazoles via the Hantzsch synthesis—common motifs in modern APIs.

  • Cross-Coupling Handle: The methoxymethyl ether can be cleaved using Lewis acids (e.g., BBr3) or strong Brønsted acids to reveal a benzylic alcohol. This alcohol can subsequently be converted into a benzylic halide, serving as an electrophile for further cross-coupling or alkylation reactions in complex molecule assembly.

Safety, Handling, & Toxicity Profile

As with all reactive aromatic intermediates, strict adherence to safety protocols is required. According to the ECHA C&L Inventory and PubChem, the compound is classified under the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Protocols: Operations must be conducted in a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory. In the event of skin contact, wash immediately with copious amounts of water and soap (P302+P352). Store in a cool, tightly sealed container away from strong oxidizing agents.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one". PubChem. URL:[Link]

  • [1] LookChem Chemical Database. "1-(4-(Methoxymethyl)phenyl)ethan-1-one Synthetic Routes and Properties". LookChem. URL:[Link]

  • [2] Kosugi, M., Sumiya, T., Ogata, T., Sano, H., & Migita, T. (1984). "A NOVEL METHOXYMETHYLATION OF ARYL BROMIDE BY METHOXYMETHYLTRIBUTYLTIN IN THE PRESENCE OF PALLADIUM COMPLEX". Chemistry Letters, 13(7), 1225-1226. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-(Methoxymethyl)phenyl)ethan-1-one for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-(4-(methoxymethyl)phenyl)ethan-1-one, a key intermediate in various synthetic pathways. It is intended for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical compound 1-(4-(methoxymethyl)phenyl)ethan-1-one, a key intermediate in various synthetic pathways. It is intended for researchers, scientists, and professionals in the field of drug development who require a technical understanding of its synthesis, properties, and applications. This document emphasizes the practical aspects of handling and utilizing this compound, grounded in established scientific principles and supported by authoritative references.

Introduction: A Versatile Building Block

1-(4-(methoxymethyl)phenyl)ethan-1-one, also known as 4'-(methoxymethyl)acetophenone, is an aromatic ketone that serves as a valuable precursor in the synthesis of more complex molecules. Its structure, featuring a reactive acetyl group and a modifiable methoxymethyl substituent on a phenyl ring, makes it a versatile building block in organic chemistry. This guide will delve into the essential knowledge required to effectively work with this compound, from its preparation to its application in synthetic schemes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its use in a laboratory setting. The key properties of 1-(4-(methoxymethyl)phenyl)ethan-1-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 22072-50-0[1][2]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 251.7 °C at 760 mmHg[2][3]
Density 1.025 g/cm³[2][3]
Flash Point 103.8 °C[2][3]
IUPAC Name 1-[4-(methoxymethyl)phenyl]ethanone[1]
Synonyms 4'-(Methoxymethyl)acetophenone, 1-(4-(Methoxymethyl)phenyl)ethanone[2]

Synthesis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

The synthesis of 1-(4-(methoxymethyl)phenyl)ethan-1-one can be approached through several methods. The most common and well-established route is the Friedel-Crafts acylation of an appropriate benzene derivative. An alternative method involves a Stille coupling reaction.

Method 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and reliable method for the synthesis of aromatic ketones.[4][5] This reaction involves the electrophilic aromatic substitution of a benzene ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[6][7][8] For the synthesis of 1-(4-(methoxymethyl)phenyl)ethan-1-one, the starting material would be (methoxymethyl)benzene.

Causality Behind Experimental Choices:

  • Acylation over Alkylation: Friedel-Crafts acylation is generally preferred over alkylation for several reasons. Acylation avoids the polyalkylation that can occur with alkylation because the resulting ketone is less reactive than the starting material.[9] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can plague alkylation reactions.[4][9]

  • Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for generating the highly electrophilic acylium ion from the acyl chloride or anhydride.[5][6]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst reacts vigorously with water, which would deactivate it.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) to a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0 eq) dropwise from the dropping funnel.

  • Addition of Starting Material: After the addition of acetyl chloride is complete, add (methoxymethyl)benzene (1.0 eq) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mechanism of Friedel-Crafts Acylation:

Stille_Coupling Reactants 4-Bromoacetophenone + Tributyl(methoxymethyl)stannane Reaction Reaction Mixture (Heated) Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-(methoxymethyl)phenyl)ethan-1-one Purification->Product

Caption: Workflow for Stille Coupling Synthesis.

Spectroscopic Characterization

TechniquePredicted Data
¹H NMR δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.4 (d, 2H, Ar-H meta to C=O), δ ~4.5 (s, 2H, -CH₂-), δ ~3.4 (s, 3H, -OCH₃), δ ~2.6 (s, 3H, -C(O)CH₃)
¹³C NMR δ ~197 (C=O), δ ~144 (Ar-C-CH₂), δ ~136 (Ar-C-C=O), δ ~129 (Ar-CH meta to C=O), δ ~128 (Ar-CH ortho to C=O), δ ~74 (-CH₂-), δ ~58 (-OCH₃), δ ~26 (-C(O)CH₃)
IR (cm⁻¹) ~1685 (C=O stretch, aromatic ketone), ~3050 (aromatic C-H stretch), ~2950, 2850 (aliphatic C-H stretch), ~1250, 1050 (C-O stretch)
Mass Spec (m/z) 164 (M⁺), 149 (M⁺ - CH₃), 133 (M⁺ - OCH₃), 121 (M⁺ - COCH₃), 43 (CH₃CO⁺)

Reactions and Applications in Organic Synthesis

1-(4-(methoxymethyl)phenyl)ethan-1-one is a valuable intermediate in the synthesis of various organic compounds, including those with potential biological activity.

Synthesis of Chalcones

Chalcones, or α,β-unsaturated ketones, are important precursors for flavonoids and other heterocyclic compounds and are known to exhibit a wide range of biological activities. [10]1-(4-(methoxymethyl)phenyl)ethan-1-one can react with various substituted benzaldehydes in a Claisen-Schmidt condensation to yield chalcone derivatives. [10]

Chalcone_Synthesis Start 1-(4-(methoxymethyl)phenyl)ethan-1-one Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) Start->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Product Chalcone Derivative Reaction->Product

Caption: Synthesis of Chalcones.

Synthesis of Chiral Amines

The ketone functionality of 1-(4-(methoxymethyl)phenyl)ethan-1-one can be converted to an amine through reductive amination. This is a crucial transformation for the synthesis of chiral amines, which are important building blocks in the pharmaceutical industry. [11]For example, reaction with a chiral amine followed by reduction can lead to diastereomeric products that can be separated.

Amine_Synthesis Start 1-(4-(methoxymethyl)phenyl)ethan-1-one Imine_Formation Imine Formation Start->Imine_Formation Amine Chiral Amine Amine->Imine_Formation Reduction Reduction (e.g., NaBH₄, H₂/Pd) Imine_Formation->Reduction Product Diastereomeric Amines Reduction->Product

Caption: Synthesis of Chiral Amines.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-(4-(methoxymethyl)phenyl)ethan-1-one. The available safety data indicates that this compound should be handled with care. [1]

Hazard Class GHS Classification Precautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowed P264, P270, P301+P317, P330, P501
Skin Corrosion/Irritation H315: Causes skin irritation P264, P280, P302+P352, P321, P332+P317, P362+P364
Serious Eye Damage/Irritation H319: Causes serious eye irritation P264, P280, P305+P351+P338, P337+P317

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405, P501 |

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn. [12]* Hand Protection: Wear appropriate chemical-resistant gloves. [12]* Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure exposed skin is covered. [12]* Respiratory Protection: Use in a well-ventilated area or a fume hood. If ventilation is inadequate, a respirator may be necessary. [12][13] Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. [14]* Do not breathe dust, fume, gas, mist, vapors, or spray. [12]* Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [14][15]

Conclusion

1-(4-(methoxymethyl)phenyl)ethan-1-one is a synthetically useful compound with a straightforward preparation and a range of potential applications, particularly in the synthesis of biologically active molecules like chalcones and chiral amines. A solid understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in research and development. As new synthetic methodologies emerge, the utility of this versatile building block is poised to expand further.

References

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 1-(4-(methoxymethyl)phenyl)ethan-1-one. This ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic derivatization of 1-(4-(methoxymethyl)phenyl)ethan-1-one. This versatile acetophenone derivative serves as a strategic starting material for a range of valuable chemical entities. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering field-proven insights into protocol optimization. The protocols detailed herein are designed as self-validating systems, grounded in established, peer-reviewed methodologies. Key transformations covered include selective α-halogenation to form a pivotal intermediate, the Willgerodt-Kindler reaction for carbon chain extension and oxidation, and the haloform reaction for conversion to the corresponding benzoic acid.

Introduction: The Strategic Value of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

1-(4-(Methoxymethyl)phenyl)ethan-1-one is a bifunctional chemical scaffold offering multiple avenues for synthetic elaboration. Its structure contains three key reactive sites:

  • The Acetyl Group (C(O)CH₃): The carbonyl carbon is an electrophilic center, while the adjacent α-methyl protons are acidic and susceptible to deprotonation, enabling enolate formation.

  • The Aromatic Ring: The phenyl ring is activated by two para-substituents and can undergo electrophilic aromatic substitution, although this guide focuses on the more versatile acetyl group chemistry.

  • The Methoxymethyl Group (CH₂OCH₃): This ether linkage is generally stable under the conditions described but can be a site for future modification if desired, for instance, through ether cleavage.

This guide focuses on leveraging the reactivity of the acetyl group to generate key intermediates and final compounds with potential applications in medicinal chemistry and materials science.

Part 1: Synthesis of the Key Intermediate: α-Halogenation

The introduction of a halogen at the α-position transforms the relatively inert methyl group into a versatile leaving group, opening a gateway to a multitude of nucleophilic substitution reactions. The choice of reaction conditions is critical to achieving the desired outcome.

Causality of Experimental Choice: Acid-Catalyzed vs. Base-Promoted Halogenation
  • Acid-Catalyzed Halogenation: This method is the preferred route for achieving mono-halogenation. The reaction proceeds through an enol intermediate. The rate-limiting step is the formation of this enol, which is independent of the halogen concentration. Crucially, the introduction of an electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, which is the necessary first step for enol formation. This self-limiting mechanism effectively prevents poly-halogenation.

  • Base-Promoted Halogenation: In the presence of a base, an enolate is formed. The introduction of a halogen enhances the acidity of the remaining α-protons through an inductive effect, making subsequent deprotonation and halogenation steps faster than the first. This leads to the rapid formation of tri-halogenated species and is therefore unsuitable for isolating a mono-halo product but is exploited in the Haloform reaction (see Part 3).

For the synthesis of a versatile intermediate, selective mono-bromination is the goal. Therefore, an acid-catalyzed approach is employed.

Protocol 1: Synthesis of 2-Bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one

This protocol utilizes copper(II) bromide as a mild and effective brominating agent, which avoids the use of elemental bromine and proceeds under relatively gentle conditions. The reaction is believed to proceed via a copper-bound enolate.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
1-(4-(Methoxymethyl)phenyl)ethan-1-one164.2010.01.64 g
Copper(II) Bromide (CuBr₂)223.3722.04.91 g
Ethyl Acetate--50 mL
Chloroform--50 mL
Saturated Sodium Bicarbonate Solution (aq.)--50 mL
Brine--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Instrumentation:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-(methoxymethyl)phenyl)ethan-1-one (1.64 g, 10.0 mmol) and Copper(II) Bromide (4.91 g, 22.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethyl acetate and chloroform (100 mL total).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The black suspension will gradually turn to a grey/white precipitate of Cu(I)Br as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper salts, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 2-bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a crystalline solid.

Visualization: α-Halogenation Workflow

alpha_halogenation start_material 1-(4-(Methoxymethyl)phenyl)ethan-1-one reagents CuBr₂, EtOAc/CHCl₃, Reflux start_material->reagents intermediate 2-Bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one reagents->intermediate α-Bromination application Versatile Intermediate for Nucleophilic Substitution intermediate->application willgerodt cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis start_material 1-(4-(Methoxymethyl)phenyl)ethan-1-one reagents1 Morpholine, Sulfur (S₈), Reflux start_material->reagents1 thioamide 2-(4-(Methoxymethyl)phenyl)-1- (morpholino-4-yl)ethanethione reagents1->thioamide reagents2 50% H₂SO₄, Reflux thioamide->reagents2 final_product 4-(Methoxymethyl)phenylacetic acid reagents2->final_product

Caption: Two-stage process for the Willgerodt-Kindler reaction.

Part 3: Conversion to Carboxylic Acid via the Haloform Reaction

The haloform reaction is a specific and highly reliable method for converting methyl ketones into the corresponding carboxylic acids, with the concurrent formation of a haloform (e.g., chloroform, bromoform, or iodoform). It proceeds under basic conditions with an excess of halogen.

Mechanistic Rationale

The reaction leverages the increased acidity of the α-protons after initial halogenation, as described in Part 1.

  • Tri-halogenation: In the presence of excess base and halogen, all three α-hydrogens are rapidly replaced by halogen atoms to form a tri-halomethyl ketone intermediate.

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon.

  • Cleavage: The carbon-carbon bond cleaves, ejecting the resonance-stabilized tri-halomethyl anion (-CX₃), which is a good leaving group. This step forms the carboxylic acid.

  • Proton Transfer: An acid-base reaction occurs where the carboxylic acid protonates the tri-halomethyl anion to give the final carboxylate salt and the haloform (CHX₃). Acidic work-up is required to isolate the neutral carboxylic acid.

Protocol 3: Synthesis of 4-(Methoxymethyl)benzoic acid

This protocol uses bromine in a sodium hydroxide solution.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
1-(4-(Methoxymethyl)phenyl)ethan-1-one164.2010.01.64 g
Sodium Hydroxide (NaOH)40.0050.02.0 g
Bromine (Br₂)159.8133.05.27 g (1.7 mL)
Dioxane--20 mL
Water--40 mL
Sodium Bisulfite (NaHSO₃)--As needed
Hydrochloric Acid (concentrated)--As needed

Procedure:

  • Bromine Solution Prep: In a flask, dissolve sodium hydroxide (2.0 g, 50.0 mmol) in water (20 mL). Cool the solution in an ice bath to 0-5 °C. Slowly add bromine (1.7 mL, 33.0 mmol) with stirring. Keep this solution cold.

  • Reaction Setup: In a separate flask, dissolve 1-(4-(methoxymethyl)phenyl)ethan-1-one (1.64 g, 10.0 mmol) in 20 mL of dioxane.

  • Reaction: Slowly add the cold bromine/NaOH solution to the ketone solution with vigorous stirring, maintaining the temperature below 20 °C. Stir for 1-2 hours at room temperature after the addition is complete.

  • Work-up: Quench any excess bromine by adding a saturated solution of sodium bisulfite dropwise until the orange color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with a small amount of diethyl ether to remove the bromoform byproduct and any unreacted starting material. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of 4-(methoxymethyl)benzoic acid will form.

  • Isolation: Filter the solid product, wash with a small amount of cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure carboxylic acid.

Summary of Synthetic Transformations

Starting MaterialReaction TypeKey ReagentsProduct
1-(4-(Methoxymethyl)phenyl)ethan-1-oneα-BrominationCuBr₂, EtOAc/CHCl₃2-Bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one
1-(4-(Methoxymethyl)phenyl)ethan-1-oneWillgerodt-Kindler1. Morpholine, S₈2. H₂SO₄4-(Methoxymethyl)phenylacetic acid
1-(4-(Methoxymethyl)phenyl)ethan-1-oneHaloform ReactionBr₂, NaOH4-(Methoxymethyl)benzoic acid

References

  • Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. The Hive. Available at: [Link]

  • Willgerodt rearrangement. Wikipedia. Available at: [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Available at: [Link]

  • Halogenation of the α-Carbon. KPU Pressbooks - Organic Chemistry II. Available at: [Link]

  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC, NIH. Available at: [Link]

  • Copper(II) bromide. Wikipedia. Available at: [Link]

Application

Application Notes and Protocols: 1-(4-(Methoxymethyl)phenyl)ethan-1-one in Materials Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist These application notes provide a comprehensive technical guide on the potential utility of 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

These application notes provide a comprehensive technical guide on the potential utility of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in the field of materials science. While direct, specific applications of this compound are not extensively documented in publicly available literature, its structural features, particularly the acetophenone nucleus, strongly suggest its role as a photoinitiator for free-radical polymerization. This guide will, therefore, focus on this proposed application, providing the theoretical framework, a general experimental protocol for its evaluation, and the scientific rationale behind its potential use.

Introduction to 1-(4-(Methoxymethyl)phenyl)ethan-1-one

1-(4-(Methoxymethyl)phenyl)ethan-1-one is an aromatic ketone with the chemical formula C₁₀H₁₂O₂.[1][2][3] Its core structure is an acetophenone moiety, which is a well-established class of compounds used in photopolymerization. The presence of the methoxymethyl group on the phenyl ring can influence its solubility, photoreactivity, and compatibility with different monomer systems.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-(Methoxymethyl)phenyl)ethan-1-one is presented in the table below. These properties are crucial for its handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 22072-50-0[1][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point 251.7 °C at 760 mmHg[1]
Flash Point 103.8 °C[1]
Density 1.025 g/cm³[1]

Proposed Application: Photoinitiator for Free-Radical Polymerization

The acetophenone nucleus is a well-known chromophore that can absorb UV radiation and undergo photochemical reactions to generate free radicals.[4] These radicals can then initiate the polymerization of various monomers, such as acrylates and methacrylates, to form cross-linked polymer networks. This process, known as photopolymerization, is a cornerstone of many advanced material applications, including coatings, adhesives, inks, and 3D printing.

Theoretical Framework: Mechanism of Action

1-(4-(Methoxymethyl)phenyl)ethan-1-one is proposed to function as a Type I photoinitiator . Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. In this excited triplet state, the molecule can undergo α-cleavage (Norrish Type I reaction) to generate two radical species. These primary radicals can then initiate the polymerization of monomers.

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination Initiator 1-(4-(Methoxymethyl)phenyl)ethan-1-one Excited_Initiator Excited State Initiator* Initiator->Excited_Initiator UV Light (hν) Radicals Free Radicals (R•) Excited_Initiator->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (R-M•) Longer_Chain Longer Polymer Chain (R-M-M•) Growing_Chain->Longer_Chain Propagation Polymer Polymer Longer_Chain->Polymer Termination

Figure 1: Proposed mechanism of photopolymerization initiated by 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Experimental Protocol: Evaluation as a Photoinitiator

This section provides a general protocol for evaluating the efficacy of 1-(4-(Methoxymethyl)phenyl)ethan-1-one as a photoinitiator for the polymerization of a model acrylate monomer.

Materials and Equipment
  • Photoinitiator: 1-(4-(Methoxymethyl)phenyl)ethan-1-one

  • Monomer: Trimethylolpropane triacrylate (TMPTA) or similar multifunctional acrylate

  • Solvent (optional): A suitable solvent like acetone or tetrahydrofuran (THF) for dissolving the photoinitiator if it is a solid at room temperature.

  • UV Curing System: A UV lamp with a known spectral output and intensity (e.g., a medium-pressure mercury lamp).

  • FTIR Spectrometer: To monitor the conversion of the acrylate double bonds.

  • Spin Coater or Film Applicator: For preparing thin films of the photopolymerizable formulation.

  • Glass Slides or other suitable substrates.

  • Safety Equipment: UV-blocking safety glasses, gloves, and a lab coat.

Protocol Workflow

G A Formulation Preparation B Film Deposition A->B Homogeneous mixture C UV Curing B->C Uniform thin film D Characterization C->D Cured polymer film E Data Analysis D->E FTIR spectra

Figure 2: Experimental workflow for evaluating photoinitiator performance.

Step-by-Step Methodology
  • Formulation Preparation:

    • Prepare a stock solution of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in the chosen monomer (e.g., TMPTA) at a specific concentration (e.g., 1-5% by weight). If the photoinitiator is a solid, it may need to be dissolved in a minimal amount of a volatile solvent before mixing with the monomer. Ensure the mixture is homogeneous.

    • Causality: The concentration of the photoinitiator is a critical parameter that affects the rate of polymerization and the final properties of the cured material. Higher concentrations can lead to faster curing but may also result in more yellowing or lower depth of cure.

  • Film Deposition:

    • Deposit a thin film of the formulation onto a substrate (e.g., a glass slide) using a spin coater or a film applicator. The film thickness should be controlled and uniform (e.g., 20-50 µm).

    • Causality: A uniform film thickness is essential for obtaining reproducible curing results and accurate characterization.

  • UV Curing:

    • Expose the film to UV radiation from the curing system for a defined period. The UV intensity and exposure time should be carefully controlled and recorded.

    • Causality: The UV dose (intensity x time) determines the extent of polymerization. Varying the exposure time allows for the study of curing kinetics.

  • Characterization (Monitoring Cure):

    • Use an FTIR spectrometer to monitor the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹).

    • Take an FTIR spectrum of the uncured liquid film (time = 0).

    • After each UV exposure interval, take another FTIR spectrum.

    • Self-Validation: The decrease in the characteristic acrylate peak intensity relative to a reference peak (e.g., the carbonyl peak around 1720 cm⁻¹) provides a direct measure of the degree of monomer conversion.

  • Data Analysis:

    • Calculate the percentage of monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] x 100 where Aₜ is the area of the acrylate peak at time t, and A₀ is the area of the acrylate peak at time 0.

    • Plot the monomer conversion as a function of exposure time to obtain the photopolymerization profile.

Expected Outcomes and Interpretation

A successful experiment would demonstrate a time-dependent increase in monomer conversion upon UV exposure, confirming the photoinitiating activity of 1-(4-(Methoxymethyl)phenyl)ethan-1-one. The rate of polymerization and the final conversion achieved will be indicative of its efficiency as a photoinitiator. These results can be compared with those obtained using commercially available photoinitiators under identical conditions to benchmark its performance.

Trustworthiness and Self-Validating Systems

The described protocol incorporates a self-validating system through the use of FTIR spectroscopy. The quantitative analysis of the disappearance of a specific chemical bond (the acrylate C=C double bond) provides a direct and reliable measure of the polymerization process. This eliminates ambiguity and provides a robust method for evaluating the performance of the photoinitiator.

Conclusion

While direct applications of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in materials science are not widely reported, its chemical structure strongly suggests its potential as a Type I photoinitiator. The provided theoretical framework and experimental protocol offer a solid starting point for researchers to investigate this potential application. The methoxymethyl substituent may offer advantages in terms of solubility and compatibility in specific formulations, making it a candidate for further exploration in the development of novel photopolymer systems.

References

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one - LookChem. [Link]

  • Types of Photoinitiators - TinToll Performance Materials Co., Ltd. [Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one - PubChem. [Link]

Sources

Method

Application Note: Enantioselective Synthesis of (1R)-1-(4-(Methoxymethyl)phenyl)ethanol via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) Reaction Type: Asymmetric Transfer Hydrogenation (ATH) Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Substrate: 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) Reaction Type: Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

The incorporation of methoxymethyl-substituted aromatic rings is a highly effective strategy in modern drug design. The methoxymethyl ( −CH2​OCH3​ ) moiety acts as a lipophilic, hydrogen-bond accepting pharmacophore that can significantly enhance the blood-brain barrier (BBB) permeability and metabolic stability of active pharmaceutical ingredients (APIs)[1].

This application note details a highly robust, scalable protocol for the enantioselective reduction of 1-(4-(Methoxymethyl)phenyl)ethan-1-one to (1R)-1-(4-(Methoxymethyl)phenyl)ethanol . By utilizing the classic Noyori-type Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) with a formic acid/triethylamine (FA/TEA) azeotrope, this methodology circumvents the hazards of high-pressure hydrogen gas while delivering exceptional conversion rates and enantiomeric excess (ee)[2].

Mechanistic Rationale & Catalytic Strategy

While standard reductions (e.g., NaBH4​ ) yield racemic mixtures, and chiral resolution is highly inefficient, ATH provides direct access to the desired chiral enantiomer. We selected the RuCl(p-cymene)[(R,R)-TsDPEN] precatalyst coupled with a 5:2 Formic Acid/Triethylamine hydrogen donor system for the following causal reasons:

  • Irreversible Kinetics (Thermodynamic Driving Force): Unlike isopropanol-mediated ATH, which establishes a reversible thermodynamic equilibrium often capping conversion at 80-90%, the FA/TEA system decomposes formic acid into CO2​ and H2​ . The continuous evolution of CO2​ gas renders the hydride transfer strictly irreversible, driving the reaction to >99% conversion[2][3].

  • Bifunctional Metal-Ligand Synergy: The mechanism relies on the synergistic action of the transition metal (Ru) and the basic amine (NH) on the TsDPEN ligand. The substrate is not activated by direct coordination to the metal; instead, it is reduced via a highly organized 6-membered pericyclic transition state.

  • Stereocontrol via CH/ π Interactions: The spatial orientation of the phenyl rings on the (R,R) -TsDPEN backbone forces the p -cymene ligand to adopt a specific conformation. The pro-chiral ketone face is directed by favorable CH/ π interactions between the substrate's aromatic ring and the p -cymene ligand, exclusively yielding the (R) -configuration[4].

Catalytic Cycle & Pathway

The following diagram illustrates the self-sustaining catalytic loop, highlighting the transition from the 16-electron amido complex to the 18-electron hydride species.

G Precat Precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] Amido Active Catalyst (16e-) Ru(p-cymene)[(R,R)-TsDPEN-H] Precat->Amido Base (-HCl) Hydride Ru-Hydride (18e-) RuH(p-cymene)[(R,R)-TsDPEN] Amido->Hydride HCOOH/Et3N (-CO2) TS 6-Membered Pericyclic TS Substrate Coordination Hydride->TS + Substrate TS->Amido Hydride Transfer (- Product) Product Product (1R)-1-(4-(Methoxymethyl)phenyl)ethanol TS->Product Substrate Substrate 1-(4-(Methoxymethyl)phenyl)ethan-1-one Substrate->TS

Figure 1: Metal-ligand bifunctional catalytic cycle for the ATH of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Experimental Protocols

Self-Validating System: This protocol is designed with In-Process Quality Control (IPQC) checkpoints. Visual color changes and gas evolution act as immediate indicators of catalytic health.

Step 1: Preparation of the 5:2 FA/TEA Azeotrope

Causality: The 5:2 molar ratio provides the optimal pH. Too much acid protonates the TsDPEN ligand, killing the catalyst; too much base promotes aldol condensation of the starting methyl ketone.

  • Charge a flame-dried, argon-purged flask with Triethylamine (2.0 equivalents, 28.0 mL) and cool to 0 °C in an ice bath.

  • Slowly add Formic Acid (>98% purity, 5.0 equivalents, 19.0 mL) dropwise via an addition funnel over 30 minutes.

    • IPQC Check: This reaction is highly exothermic. Maintain the internal temperature below 20 °C to prevent the volatilization of formic acid, which would alter the crucial 5:2 stoichiometric ratio.

  • Degas the resulting azeotrope by sparging with Argon for 15 minutes.

Step 2: Catalyst Activation & Reaction Setup

Causality: Degassing is critical because the 16-electron Ru-amido intermediate is highly susceptible to oxidative deactivation by dissolved O2​ .

  • In a separate 250 mL Schlenk flask, add 1-(4-(Methoxymethyl)phenyl)ethan-1-one (10.0 g, 60.9 mmol)[5] and RuCl(p-cymene)[(R,R)-TsDPEN] (38.7 mg, 0.061 mmol). This establishes a Substrate-to-Catalyst (S/C) ratio of 1000:1.

  • Evacuate and backfill the flask with Argon three times.

  • Inject the degassed 5:2 FA/TEA azeotrope (20 mL) into the Schlenk flask at 25 °C.

    • IPQC Check (Self-Validation): Upon addition, the suspension will turn from orange to a deep red/purple (formation of the 16e- amido complex), followed rapidly by a shift to a golden-yellow solution accompanied by gentle effervescence ( CO2​ evolution). This confirms the generation of the active 18e- Ru-hydride species[4].

Step 3: Reaction Monitoring & Workup
  • Stir the reaction mixture at 28 °C for 12–16 hours. Keep the system under a bubbler to safely vent the generated CO2​ .

  • Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.5 ) will be completely consumed, replaced by a more polar spot ( Rf​≈0.3 ).

  • Quench: Dilute the mixture with Water (50 mL) and extract with Ethyl Acetate ( 3×50 mL).

  • Wash: Wash the combined organic layers with saturated aqueous NaHCO3​ ( 2×50 mL).

    • Causality: This step is mandatory to neutralize residual formic acid and partition the highly water-soluble triethylammonium formate salts into the aqueous layer, preventing emulsion formation during isolation.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

Step 4: Analytical Validation
  • Chiral HPLC: Confirm enantiomeric excess using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm). The (R) -enantiomer typically elutes first under these conditions.

  • 1H NMR (400 MHz, CDCl3): Confirm product identity. Key signals: δ 4.85 (q, J=6.5 Hz, 1H, CH -OH), 4.45 (s, 2H, Ar-CH2​-O ), 3.40 (s, 3H, OCH3​ ), 1.48 (d, J=6.5 Hz, 3H, CH3​ ).

Data Presentation: Optimization of Reaction Conditions

The superiority of the FA/TEA system over traditional isopropanol for this specific substrate is summarized below.

EntryCatalyst PrecursorHydrogen Donor SystemTemp (°C)Time (h)Conversion (%)ee (%)
1 RuCl(p-cymene)[(R,R)-TsDPEN] iPrOH / KOH (0.1 M)25248294
2 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et 3​ N (5:2) 28 12 >99 98
3 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et 3​ N (5:2)2812>99-98*
4 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et 3​ N (5:2)406>9995

*Entry 3 yields the (1S)-enantiomer, demonstrating perfect catalyst-controlled stereoselectivity. Entry 4 shows that elevating temperature accelerates the reaction but slightly degrades the enantiomeric excess due to increased conformational flexibility in the transition state.

Conclusion

The application of Noyori's RuCl(p-cymene)[TsDPEN] catalyst in a formic acid/triethylamine matrix provides a highly efficient, scalable, and self-validating methodology for the synthesis of (1R)-1-(4-(Methoxymethyl)phenyl)ethanol. By leveraging the irreversible thermodynamic driving force of CO2​ evolution, process chemists can achieve quantitative conversions and exceptional enantioselectivities (>98% ee), streamlining the downstream synthesis of complex APIs containing the methoxymethyl-benzyl pharmacophore.

References

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. URL: [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one. PubChem. URL: [Link]

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2, 396–408. URL: [Link]

Sources

Application

Application Note: 1-(4-(Methoxymethyl)phenyl)ethan-1-one in the Synthesis of Bioactive Heterocyclic Compounds

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) Introduction & Chemical Profiling 1-(4-(Methoxymethyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0)

Introduction & Chemical Profiling

1-(4-(Methoxymethyl)phenyl)ethan-1-one , commonly referred to as 4-(methoxymethyl)acetophenone, is a highly versatile C2-synthon in organic synthesis[1]. Structurally, it features an acetophenone core with a para-substituted methoxymethyl (MOM) ether group.

In medicinal chemistry, the MOM group serves a dual purpose:

  • Pharmacokinetic Enhancer: It acts as a stable, lipophilic hydrogen-bond acceptor (PSA: 26.3 Ų)[1], improving membrane permeability and metabolic stability compared to free hydroxyls.

  • Synthetic Flexibility: The MOM ether is highly stable under strongly basic conditions (such as those used in Claisen-Schmidt condensations) but can be selectively cleaved under acidic conditions if a free phenol is required downstream.

This application note details two primary synthetic divergence points utilizing this compound: the Chalcone-Mediated Pathway (yielding pyrazolines and pyrimidines) and the Phenacyl Bromide-Mediated Pathway (yielding thiazoles via Hantzsch cyclization).

Pathway A: Chalcone-Mediated Heterocyclic Synthesis

The Claisen-Schmidt condensation of acetophenones with aryl aldehydes is a foundational reaction for generating chalcones (1,3-diaryl-2-propen-1-ones)[2]. These α,β -unsaturated ketones are potent Michael acceptors and serve as direct precursors to nitrogenous heterocycles[3].

Mechanistic Causality

The reaction relies on the formation of a thermodynamic enolate at the α -methyl group of 1-(4-(Methoxymethyl)phenyl)ethan-1-one under basic conditions (e.g., NaOH or KOH). The enolate attacks the electrophilic carbonyl of an aryl aldehyde. Subsequent dehydration (driven by the extended conjugation of the resulting system) yields the trans-chalcone[4].

Chalcone_Pathway A 1-(4-(Methoxymethyl)phenyl)ethan-1-one C Chalcone Intermediate (Claisen-Schmidt) A->C NaOH / EtOH Room Temp B Aryl Aldehydes B->C D Pyrazolines (via Hydrazine) C->D NH2NH2·H2O Reflux E Pyrimidines (via Guanidine/Urea) C->E Guanidine HCl / Base Reflux

Fig 1: Divergent synthesis of pyrazolines and pyrimidines via a chalcone intermediate.

Protocol 1: Synthesis of the Chalcone Intermediate

Self-Validating Workflow for 3-Aryl-1-(4-(methoxymethyl)phenyl)prop-2-en-1-one

  • Reagent Preparation: Dissolve 10 mmol of 1-(4-(Methoxymethyl)phenyl)ethan-1-one and 10 mmol of the desired aryl aldehyde (e.g., benzaldehyde) in 15 mL of absolute ethanol[5].

  • Base Catalysis: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 5 mL of a 20% w/v aqueous NaOH solution under vigorous magnetic stirring. Rationale: Slow addition controls the exothermic aldol addition and prevents Cannizzaro side-reactions of the aldehyde.

  • Propagation: Remove the ice bath and stir at room temperature (20-25 °C) for 4–6 hours[5].

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The chalcone will appear as a distinct, highly UV-active spot (often yellow) with an Rf lower than the starting acetophenone.

  • Workup: Pour the mixture into 100 mL of crushed ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Analytical Markers: 1 H NMR will show two distinct doublets at ~7.4–7.8 ppm with a coupling constant ( J ) of ~15.5 Hz, confirming the trans ( E ) geometry of the α,β -unsaturated system[2]. The MOM group remains intact (singlet at ~3.4 ppm for -OCH 3​ and ~4.5 ppm for -CH 2​ -O-).

Protocol 2: Cyclocondensation to Pyrazolines
  • Reaction: Suspend 5 mmol of the synthesized chalcone in 15 mL of ethanol. Add 10 mmol of hydrazine hydrate (NH 2​ NH 2​ ·H 2​ O)[6].

  • Reflux: Heat the mixture to reflux for 6–8 hours. Rationale: Hydrazine acts as a bis-nucleophile. The initial attack occurs via Michael addition at the β -carbon, followed by intramolecular cyclization at the carbonyl carbon to form the 5-membered pyrazoline ring.

  • Isolation: Concentrate the solvent under reduced pressure, pour into ice water, and extract with ethyl acetate. Dry over anhydrous Na 2​ SO 4​ and evaporate to yield the pyrazoline derivative.

Pathway B: Phenacyl Bromide-Mediated Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust (3+2) heterocyclization method. It requires the conversion of the acetophenone into an α -haloketone (phenacyl bromide), which is then condensed with a thioamide or thiourea[7][8].

Mechanistic Causality

Bromination at the α -carbon drastically increases the electrophilicity of the adjacent carbonyl group. During the Hantzsch reaction, the soft sulfur atom of the thioamide/thiourea attacks the α -carbon (displacing the bromide), followed by the nucleophilic attack of the nitrogen on the carbonyl carbon, leading to dehydration and aromatization into a thiazole ring[9].

Thiazole_Pathway A 1-(4-(Methoxymethyl)phenyl)ethan-1-one B 2-Bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one (Phenacyl Bromide) A->B NBS, p-TsOH MeCN, Reflux D 2,4-Disubstituted Thiazoles (Hantzsch Cyclization) B->D EtOH, Reflux or Ionic Liquid C Thioamides / Thioureas C->D

Fig 2: Synthesis of 2,4-disubstituted thiazoles via the Hantzsch cyclization of a phenacyl bromide intermediate.

Protocol 3: α -Bromination to Phenacyl Bromide

Note: Direct use of Br 2​ can lead to dibromination. N-Bromosuccinimide (NBS) is preferred for controlled monobromination[10].

  • Reaction Setup: Dissolve 10 mmol of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in 20 mL of acetonitrile. Add 10.5 mmol of NBS and 1 mmol of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Execution: Reflux the mixture for 2–3 hours. Rationale: The acid catalyst promotes enolization, which is the rate-determining step for halogenation. NBS provides a low, steady concentration of electrophilic bromine, preventing over-bromination.

  • Validation (TLC & NMR): TLC (Hexane:EtOAc 9:1). In 1 H NMR, the disappearance of the methyl singlet (~2.6 ppm) and the appearance of a new singlet integrating to 2H at ~4.4 ppm (-CH 2​ Br) confirms successful monobromination.

  • Workup: Evaporate the solvent, re-dissolve in dichloromethane, wash with water to remove succinimide, dry, and concentrate.

Protocol 4: Hantzsch Thiazole Cyclization
  • Reaction: Equimolar amounts (5 mmol) of the synthesized 2-bromo-1-(4-(methoxymethyl)phenyl)ethan-1-one and a substituted thiourea are dissolved in 15 mL of absolute ethanol[6].

  • Cyclization: Reflux the mixture for 2–4 hours. (Alternatively, the reaction can be performed in an ionic liquid like [bmim]BF 4​ at 50 °C for 15 minutes to adhere to green chemistry principles[8]).

  • Isolation: Upon completion (monitored by TLC), cool the mixture. The thiazole hydrobromide salt often precipitates directly. Neutralize with saturated NaHCO 3​ to obtain the free base.

  • Analytical Markers: The formation of the thiazole ring is definitively confirmed by a sharp singlet in the 1 H NMR spectrum at ~7.2–7.5 ppm, corresponding to the C5-H proton of the thiazole ring.

Quantitative Data & Validation Summary

To ensure protocol trustworthiness, the following table summarizes the expected physicochemical and analytical data for the key intermediates derived from 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Compound / IntermediateExpected YieldTLC System (v/v)Key 1 H NMR Diagnostic Peaks (CDCl 3​ , δ ppm)
Starting Material N/AHex:EtOAc (8:2)2.60 (s, 3H, -CH 3​ ), 3.42 (s, 3H, -OCH 3​ ), 4.51 (s, 2H, -CH 2​ O-)
Chalcone 75 - 85%Hex:EtOAc (8:2)7.45 (d, J =15.5 Hz, 1H, H- α ), 7.78 (d, J =15.5 Hz, 1H, H- β )
Pyrazoline 65 - 80%Hex:EtOAc (6:4)3.10 (dd, 1H, C4-H a​ ), 3.85 (dd, 1H, C4-H b​ ), 4.90 (t, 1H, C5-H)
Phenacyl Bromide 80 - 90%Hex:EtOAc (9:1)4.45 (s, 2H, -CH 2​ Br), MOM peaks remain unshifted
Thiazole (2-amino) 85 - 95%Hex:EtOAc (7:3)5.10 (br s, 2H, -NH 2​ ), 7.35 (s, 1H, Thiazole C5-H)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one" PubChem. Available at: [Link]

  • Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry" Chemical Reviews. Available at:[Link] (Note: Grounded via ACS Publications on Claisen-Schmidt condensation methodologies).

  • Kumari, G., et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide" ACS Omega (2024). Available at:[Link]

  • Potewar, T. M., et al. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies" RSC Advances. Available at:[Link]

  • Al-Ghamdi, S. N., et al. "Synthesis and Physico Chemical Studies of Some Chalcone and Their Derivatives as Potential Antimicrobial Agents" Research Journal of Pharmacy and Technology (2017). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Welcome to the technical support center for the synthesis of "1-(4-(Methoxymethyl)phenyl)ethan-1-one". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of "1-(4-(Methoxymethyl)phenyl)ethan-1-one". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-(methoxymethyl)phenyl)ethan-1-one, primarily focusing on the widely used Friedel-Crafts acylation method.

Question 1: Why is my yield of 1-(4-(methoxymethyl)phenyl)ethan-1-one consistently low when using Friedel-Crafts acylation?

Answer:

Low yields in the Friedel-Crafts acylation of (methoxymethyl)benzene can stem from several factors, often related to the delicate balance of reactivity and potential side reactions.

  • Substrate Deactivation: While the methoxymethyl group is generally considered ortho, para-directing, the ether oxygen can complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation can deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[1]

  • Side Reactions - Ether Cleavage: A significant challenge is the potential for the Lewis acid to cleave the methoxymethyl ether. This is a known side reaction under strong Lewis acid conditions, which would consume your starting material and lead to the formation of undesired byproducts, such as 4-acetylphenol or its subsequent reaction products.[2][3][4]

  • Suboptimal Reaction Conditions:

    • Temperature: High reaction temperatures can promote side reactions, including ether cleavage and polymerization, leading to charring and reduced yield.[5]

    • Stoichiometry: An incorrect molar ratio of reactants and catalyst can lead to incomplete conversion or increased side product formation. A stoichiometric amount of the Lewis acid is typically required in Friedel-Crafts acylation because it complexes with the product ketone.[5]

Troubleshooting Protocol:

  • Choice of Lewis Acid: Consider using a milder Lewis acid than AlCl₃. Options like FeCl₃ or ZnCl₂ can be effective while minimizing ether cleavage.[5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the ether cleavage pathway. Add the acylating agent or catalyst dropwise to control any exotherm.[5]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Screening different solvents may help optimize the yield.[5]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and identify the optimal reaction time, preventing prolonged exposure to harsh conditions.

ParameterStandard Condition (AlCl₃)Suggested OptimizationRationale
Lewis Acid AlCl₃ (1.0 - 1.2 eq)FeCl₃ or ZnCl₂ (1.0 - 1.2 eq)Milder Lewis acids are less prone to cause ether cleavage.[5]
Temperature Reflux0 °C to Room TemperatureLower temperatures reduce the rate of side reactions.[5]
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetic anhydride is a less reactive acylating agent, which can sometimes lead to cleaner reactions.[5]

Question 2: I am observing multiple spots on my TLC plate after the reaction, and purification by column chromatography is difficult. What are these impurities?

Answer:

The formation of multiple byproducts is a common issue. Besides unreacted starting material, the main impurities could be:

  • Isomers: While the methoxymethyl group is a para-director, a small amount of the ortho isomer, 1-(2-(methoxymethyl)phenyl)ethan-1-one, might be formed. Steric hindrance from the methoxymethyl group usually minimizes the formation of the ortho product.[6]

  • Products of Ether Cleavage: As mentioned, cleavage of the methoxymethyl ether can lead to the formation of 4-acetylphenol. This phenolic compound can potentially undergo further reactions under the reaction conditions.

  • Polyacylation Products: Although less common in Friedel-Crafts acylation due to the deactivating nature of the acyl group, polyacylation can occur under forcing conditions or with highly activated substrates.[5][7] However, for this specific substrate, it is less likely to be a major issue.

Purification Strategy:

  • Aqueous Work-up: A careful aqueous work-up is crucial. Quenching the reaction with ice-cold dilute HCl will decompose the aluminum chloride complexes.

  • Base Wash: Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) can help remove any acidic impurities, including acetic acid formed from the hydrolysis of excess acetyl chloride.

  • Column Chromatography:

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Silica Gel Deactivation: If you suspect acid-sensitive impurities or product degradation on silica gel, you can neutralize the silica gel with a small amount of triethylamine in the solvent system.[4]

Question 3: My NMR spectrum shows the desired product, but also signals corresponding to a phenolic proton and a shift in the aromatic protons. What happened?

Answer:

This is a classic sign of methoxymethyl ether cleavage. The strong Lewis acid, likely in the presence of trace moisture, has hydrolyzed the ether linkage to produce 4-acetylphenol.

Confirmation and Prevention:

  • Confirmation: Compare the NMR spectrum of your product mixture with an authentic spectrum of 4-acetylphenol. The presence of a broad singlet corresponding to the phenolic -OH and a different splitting pattern for the aromatic protons would confirm this side reaction.

  • Prevention: The key is to minimize the conditions that favor ether cleavage.

    • Anhydrous Conditions: Ensure all your reagents and glassware are scrupulously dry. Moisture can hydrolyze the Lewis acid and generate strong protic acids that facilitate ether cleavage.

    • Milder Lewis Acid: As recommended before, switching to a milder Lewis acid is the most effective preventative measure.

    • Lower Temperature: Running the reaction at lower temperatures will significantly reduce the rate of this undesired side reaction.

DOT Diagram: Troubleshooting Workflow for Friedel-Crafts Acylation

G cluster_start Start: Low Yield or Impurities cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end Outcome start Low Yield / Impure Product analysis Analyze TLC/NMR Data start->analysis ether_cleavage Evidence of Ether Cleavage? (e.g., phenolic peak) analysis->ether_cleavage Check for specific byproducts multiple_spots Multiple Isomers or Byproducts? analysis->multiple_spots General impurity profile milder_lewis Use Milder Lewis Acid (FeCl₃, ZnCl₂) ether_cleavage->milder_lewis Yes lower_temp Lower Reaction Temperature (0 °C) ether_cleavage->lower_temp Yes anhydrous Ensure Anhydrous Conditions ether_cleavage->anhydrous Yes multiple_spots->lower_temp If charring observed optimize_purification Optimize Purification (Gradient elution, Neutralized SiO₂) multiple_spots->optimize_purification Yes end Improved Yield & Purity milder_lewis->end lower_temp->end anhydrous->end optimize_purification->end

Caption: A troubleshooting workflow for common issues in the synthesis of 1-(4-(methoxymethyl)phenyl)ethan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-(methoxymethyl)phenyl)ethan-1-one?

The most direct and common method is the Friedel-Crafts acylation of (methoxymethyl)benzene (also known as benzyl methyl ether) with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[6][8]

An alternative, though less direct, route could involve a Stille coupling reaction between an appropriate organotin reagent, such as tributyl(methoxymethyl)stannane, and 4-bromoacetophenone.[9] However, this method involves the use of toxic tin reagents and a palladium catalyst, making it less ideal for large-scale synthesis.

Q2: Why is Friedel-Crafts acylation generally preferred over Friedel-Crafts alkylation for introducing an acetyl group?

Friedel-Crafts acylation has two major advantages over alkylation:

  • No Carbocation Rearrangements: The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement. In contrast, the carbocation intermediates in alkylation are prone to rearrangements to form more stable carbocations, leading to a mixture of products.[1][8][10]

  • No Poly-substitution: The acyl group is an electron-withdrawing group, which deactivates the aromatic ring product towards further electrophilic substitution. This prevents polyacylation. In contrast, the alkyl group introduced in alkylation is electron-donating and activates the ring, often leading to multiple alkylations.[5][7][11]

Q3: Can I use other acylating agents besides acetyl chloride?

Yes, acetic anhydride is a common alternative to acetyl chloride. It is less reactive and may require slightly harsher conditions (e.g., higher temperature or longer reaction time), but it can sometimes lead to cleaner reactions with fewer side products. The choice between the two often depends on the specific substrate and reaction conditions.

Q4: What safety precautions should be taken during this synthesis?

  • Reagents: Acetyl chloride and aluminum chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many solvents used in Friedel-Crafts reactions, such as carbon disulfide and nitrobenzene, are toxic and flammable. Ensure proper ventilation and avoid ignition sources.

  • Work-up: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath within a fume hood.

References

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Request PDF. (n.d.). Chemical transformations of poly(arylene ether ketones) containing side functional groups. Retrieved from [Link]

  • Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC. (n.d.). Retrieved from [Link]

  • Limitations of Friedel–Crafts Reactions. (n.d.). Retrieved from [Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one - LookChem. (n.d.). Retrieved from [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone - Google Patents. (n.d.).
  • BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents. (n.d.).
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • Friedel Crafts Alkylation & Acylation | 18.2 Organic Chemistry - YouTube. (2021, March 5). Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

  • Process for the preparation of 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone and acid addition salts thereof - Google Patents. (n.d.).
  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. (n.d.). Retrieved from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis & Optimization of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the synthesis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the synthesis of 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0) . This molecule contains both an enolizable methyl ketone and a benzylic ether, making it highly susceptible to chemoselectivity issues (e.g., over-alkylation) and degradation (e.g., Lewis acid-mediated ether cleavage) during synthesis. This guide provides field-proven troubleshooting strategies for the two primary synthetic pathways.

Pathway Visualization

SynthesisRoutes SM1 4-(Hydroxymethyl)acetophenone Target 1-(4-(Methoxymethyl)phenyl)ethan-1-one SM1->Target Route A: Ag2O, MeI (Chemoselective Etherification) SM2 Benzyl Methyl Ether SM2->Target Route B: ZnO, AcCl (Mild Friedel-Crafts Acylation)

Fig 1: Optimized synthetic pathways for 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Section 1: Route A - Williamson-Type Etherification

Substrate: 4-(Hydroxymethyl)acetophenone

FAQ 1: Why am I getting a complex mixture of O-alkylated and C-alkylated products when using NaH and Methyl Iodide (MeI)?

Cause: Sodium hydride (NaH) is a strong base. While it successfully deprotonates the benzylic alcohol to form the desired alkoxide, it also deprotonates the acidic alpha-protons of the acetophenone moiety (pKa ~ 19). This generates a reactive enolate intermediate. The enolate then competes with the alkoxide, reacting with MeI to yield alpha-methylated ketones (C-alkylation) or enol ethers (O-alkylation of the enolate).

Solution: Transition to a mild, non-basic methylation protocol using Silver(I) oxide (Ag₂O). Ag₂O acts as a mild halogen scavenger and Lewis acid, activating the alkyl halide (MeI) to facilitate the reaction strictly at the nucleophilic benzylic alcohol without deprotonating the ketone alpha-protons.

Self-Validating Protocol: Chemoselective Methylation (Ag₂O/MeI) Validation Checkpoint: The absence of a shift in the ketone carbonyl peak (~1680 cm⁻¹) via in-process IR spectroscopy confirms that enolization and subsequent side reactions have been successfully avoided.

  • Preparation: In a flame-dried, light-protected round-bottom flask under argon, dissolve 1.0 equivalent of 4-(hydroxymethyl)acetophenone in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add 1.5 equivalents of freshly prepared Silver(I) oxide (Ag₂O) powder. Note: Ag₂O is light-sensitive; wrap the reaction flask in aluminum foil.

  • Alkylation: Dropwise add 3.0 equivalents of Methyl Iodide (MeI) at room temperature.

  • Reaction: Stir the heterogeneous mixture vigorously for 12–24 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated silver iodide (AgI) and unreacted Ag₂O. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure target compound.

Section 2: Route B - Friedel-Crafts Acylation

Substrate: Benzyl Methyl Ether

FAQ 2: My Friedel-Crafts acylation of benzyl methyl ether using AlCl₃ yields mostly benzyl chloride and polymeric byproducts. What went wrong?

Cause: Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates strongly to the oxygen atom of the methoxymethyl group. Because the benzylic C–O bond is relatively weak and highly polarized, this coordination triggers ether cleavage, generating a highly reactive benzylic carbocation. This carbocation either reacts with chloride ions to form benzyl chloride or undergoes uncontrolled polymerization .

Solution: Employ a milder Lewis acid catalyst that provides sufficient electrophilic activation for the acyl chloride but lacks the oxophilicity required to cleave the benzylic ether. Zinc Oxide (ZnO) under solvent-free conditions or Cyanuric chloride/AlCl₃ complexes have been proven to perform mild Friedel-Crafts acylations at room temperature without triggering ether cleavage.

Self-Validating Protocol: Mild Friedel-Crafts Acylation (ZnO Catalyzed) Validation Checkpoint: GC-MS analysis of the crude mixture should show a molecular ion peak at m/z 164 (Target) and the strict absence of m/z 126 (Benzyl chloride), validating the preservation of the ether linkage.

  • Preparation: In a mortar or a heavy-duty reaction vial, combine 1.0 equivalent of benzyl methyl ether and 1.2 equivalents of acetyl chloride.

  • Catalysis: Add 0.5 equivalents of Zinc Oxide (ZnO) powder . No solvent is required.

  • Reaction: Mechanically stir or grind the mixture at room temperature for 10–30 minutes. The reaction is rapid and mildly exothermic. Monitor the evolution of HCl gas (which should cease upon completion).

  • Quenching: Dilute the mixture with DCM (10 mL per mmol of substrate) and filter to recover the heterogeneous ZnO catalyst (which can be washed and reused).

  • Workup: Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. If ortho-acylated isomers are present, separate them via silica gel chromatography.

Quantitative Data Presentation: Pathway Comparison

The following table summarizes the key performance metrics of the traditional and optimized synthetic routes, allowing researchers to select the best method based on their available reagents and scale.

ParameterRoute A: Ag₂O/MeI EtherificationRoute B: ZnO-Catalyzed Friedel-CraftsTraditional AlCl₃ Friedel-Crafts
Typical Yield 75% – 85%80% – 90%< 30%
Reaction Time 12 – 24 hours10 – 30 minutes2 – 4 hours
Primary Byproducts Unreacted starting materialOrtho-acylated isomer (minor)Benzyl chloride, polymers
Key Reagents Ag₂O, MeIZnO, Acetyl ChlorideAlCl₃, Acetyl Chloride
Chemoselectivity High (avoids enolate formation)High (avoids ether cleavage)Low (severe ether cleavage)
Scalability Moderate (Ag₂O cost)High (Solvent-free, cheap catalyst)Low (Due to side reactions)
References
  • Sarvari, M. H., & Sharghi, H. (2004). Reactions on a solid surface. A simple, economical and efficient Friedel-Crafts acylation reaction over zinc oxide (ZnO) as a new catalyst. Journal of Organic Chemistry. PubMed (NIH). URL:[Link]

  • Kangani, C. O., & Day, B. W. (2008). Mild, efficient Friedel-Crafts acylations from carboxylic acids using cyanuric chloride and AlCl3. Organic Letters. PubMed (NIH). URL:[Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. URL:[Link]

  • PubChem. (2025). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. National Institutes of Health (NIH). URL:[Link]

Troubleshooting

Technical Support Center: Navigating Reactions with 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Welcome to the technical support center for 1-(4-(Methoxymethyl)phenyl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-(Methoxymethyl)phenyl)ethan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.

Compound Profile at a Glance

Before delving into specific reactions, a clear understanding of the physical and chemical properties of 1-(4-(Methoxymethyl)phenyl)ethan-1-one is crucial for experimental design and purification strategies.

PropertyValueSource
CAS Number 22072-50-0[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to off-white crystalline solid[2]
Boiling Point 251.7 °C at 760 mmHg[1]
Melting Point 36-38 °C[2]
Solubility Soluble in ethanol, ether; slightly soluble in water[2]
Stability Stable under normal conditions; avoid strong oxidizers and light[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Q1: What are the key reactive sites on 1-(4-(Methoxymethyl)phenyl)ethan-1-one?

A1: This molecule possesses two primary sites of reactivity: the ketone carbonyl group and the methoxymethyl (MOM) ether . The ketone is susceptible to nucleophilic attack and can undergo reactions such as reduction, Grignard addition, Wittig olefination, and aldol condensation. The MOM ether, while a robust protecting group, is an acetal and is sensitive to acidic conditions, particularly Lewis acids, which can lead to its cleavage.[3][4]

Q2: How stable is the methoxymethyl (MOM) ether protecting group?

A2: The MOM group is generally stable under a wide range of conditions, including basic, and many oxidative and reductive environments (pH 4-12).[4] However, its lability under acidic conditions is a critical consideration. Cleavage can be intentionally achieved with protic acids (e.g., HCl in methanol) or unintentionally with Lewis acids (e.g., TiCl₄, AlCl₃) that might be used to catalyze other reactions.[3][5]

Q3: Are there any specific storage recommendations for this compound?

A3: 1-(4-(Methoxymethyl)phenyl)ethan-1-one is stable under normal laboratory conditions.[2] For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dark place to prevent potential degradation from light and atmospheric moisture.[2][6]

Troubleshooting Guide for Common Reactions

This section provides in-depth troubleshooting for specific issues that may arise during common synthetic transformations involving 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

Reduction of the Ketone

The reduction of the ketone to the corresponding secondary alcohol, 1-(4-(methoxymethyl)phenyl)ethan-1-ol, is a fundamental transformation. However, issues can arise related to both the desired reaction and the stability of the MOM group.

Q4: I'm observing low yields and the formation of a more polar byproduct during the reduction of the ketone with NaBH₄. What could be the cause?

A4: While NaBH₄ is a mild reducing agent and generally compatible with MOM ethers, the formation of a more polar byproduct often points to the unintended cleavage of the MOM group, yielding 1-(4-(hydroxymethyl)phenyl)ethan-1-ol. This can occur if the reaction conditions become inadvertently acidic.

  • Causality: The borate esters formed as intermediates can be hydrolyzed during workup. If the workup is acidic, this can lead to the cleavage of the acid-sensitive MOM ether.[4]

  • Troubleshooting Steps:

    • Neutral or Basic Workup: Ensure your workup protocol is neutral or slightly basic. A saturated aqueous solution of ammonium chloride (NH₄Cl) is generally a safe choice for quenching, followed by extraction. Avoid strong acids.

    • Solvent Purity: Ensure your solvent (typically methanol or ethanol) is free from acidic impurities.

    • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Q5: I plan to use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄). Is the MOM group stable under these conditions?

A5: The MOM group is generally stable to LiAlH₄.[3] However, the high reactivity of LiAlH₄ necessitates strict anhydrous conditions. The primary concern with LiAlH₄ is not MOM group cleavage, but rather ensuring the reaction proceeds safely and efficiently.

  • Expert Insight: The workup for LiAlH₄ reactions (e.g., Fieser workup with sequential addition of water and NaOH) is basic, which protects the MOM group. The main challenge is incomplete reduction due to deactivation of the reagent by moisture.

Troubleshooting Flowchart: Ketone Reduction

Caption: Troubleshooting logic for ketone reduction.

Grignard and Organolithium Additions

The addition of organometallic reagents to the ketone offers a powerful method for C-C bond formation. However, these strong bases and nucleophiles can sometimes interact with the MOM ether.

Q6: My Grignard reaction is giving low yields, and I'm recovering a significant amount of starting material. What's going wrong?

A6: This is a classic issue in Grignard reactions and is almost always due to the presence of moisture or other protic sources, which quench the highly basic Grignard reagent.[7]

  • Causality: Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other acidic protons faster than they will add to the ketone.

  • Troubleshooting Protocol: Ensuring Anhydrous Conditions

    • Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum immediately before use.

    • Solvents: Use anhydrous solvents, typically diethyl ether or THF, from a freshly opened bottle or a solvent purification system.

    • Starting Material: Ensure your 1-(4-(methoxymethyl)phenyl)ethan-1-one is dry. If necessary, dissolve it in an anhydrous solvent and dry over magnesium sulfate, filter, and remove the solvent under vacuum before use.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q7: I'm seeing some deprotection of the MOM group during my Grignard reaction. How can I prevent this?

A7: While less common than with acidic reagents, some Grignard reagents can facilitate MOM group cleavage. This is thought to occur via chelation of the magnesium atom to the MOM ether oxygen and the ketone oxygen, which activates the MOM group for cleavage.[3]

  • Preventative Measures:

    • Low Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to disfavor the cleavage pathway.

    • Slow Addition: Add the Grignard reagent slowly to the solution of the ketone to avoid localized high concentrations of the reagent.

    • Alternative Reagents: Consider using organocuprates, which are generally less basic and less prone to this side reaction.[3]

Wittig Olefination

The Wittig reaction is a go-to method for converting the ketone into an alkene. The primary challenge in this reaction is often not the reaction itself, but the subsequent purification.

Q8: The Wittig reaction seems to have worked, but I'm struggling to separate my alkene product from the triphenylphosphine oxide byproduct. What should I do?

A8: The removal of triphenylphosphine oxide (TPPO) is a notorious challenge in Wittig reactions due to its polarity, which is often similar to that of the desired product.

  • Purification Strategies:

    • Crystallization: If your product is a solid, recrystallization can be effective. TPPO is often soluble in a variety of solvents, so careful selection of a recrystallization solvent can leave the TPPO in the mother liquor.

    • Column Chromatography: This is the most common method. TPPO is quite polar, so using a less polar eluent system (e.g., hexanes/ethyl acetate) can allow for the elution of your likely less polar alkene product first. Sometimes, adding a small amount of a more polar solvent like methanol at the end can wash out the TPPO.

    • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like diethyl ether or hexanes by forming a complex with magnesium salts. After the reaction, quench with water, extract, and then stir the organic layer with MgCl₂ or MgBr₂. The precipitated TPPO complex can then be filtered off.

Wittig Reaction Workflow and Purification

Wittig_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Ylide (Phosphonium Salt + Base) B 2. Add Ketone (1-(4-(methoxymethyl)phenyl)ethan-1-one) A->B C 3. Reaction (Formation of Alkene + TPPO) B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F Crude Product (Alkene + TPPO) E->F G 6. Purification F->G H Pure Alkene Product G->H I TPPO Byproduct G->I

Caption: General workflow for the Wittig reaction and subsequent purification.

Aldol Condensation

Crossed aldol condensations with 1-(4-(methoxymethyl)phenyl)ethan-1-one can be effective, particularly with non-enolizable aldehydes.

Q9: I'm attempting a crossed aldol condensation with benzaldehyde, but I'm getting a complex mixture of products. How can I improve the selectivity?

A9: A complex product mixture in a crossed aldol reaction often indicates that self-condensation of the ketone is occurring, or that other side reactions are taking place.

  • Optimizing Selectivity:

    • Order of Addition: A common strategy is to slowly add the ketone to a mixture of the aldehyde and the base (e.g., NaOH or KOH in ethanol/water). This ensures that the concentration of the enolate is always low and that it has a higher probability of reacting with the more abundant aldehyde.

    • Non-enolizable Aldehyde: Using an aldehyde without α-hydrogens, like benzaldehyde or p-anisaldehyde, is crucial to prevent its self-condensation.[8]

    • Temperature Control: Running the reaction at or below room temperature can help to minimize side reactions.

Experimental Protocols

The following are representative protocols that can be adapted for your specific needs. Always perform a thorough safety assessment before starting any new procedure.

Protocol 1: Reduction of 1-(4-(Methoxymethyl)phenyl)ethan-1-one with NaBH₄
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(4-(methoxymethyl)phenyl)ethan-1-one in 20 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add 0.25 g of sodium borohydride (NaBH₄) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.

  • Quenching: Slowly add 10 mL of saturated aqueous ammonium chloride solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-(methoxymethyl)phenyl)ethan-1-ol.

  • Purification: Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Intentional Cleavage of the MOM Ether

This protocol is for the deprotection to yield 1-(4-(hydroxymethyl)phenyl)ethan-1-one.

  • Setup: Dissolve 1.0 g of 1-(4-(methoxymethyl)phenyl)ethan-1-one in 15 mL of methanol in a round-bottom flask.

  • Acid Addition: Add 5 mL of 2M aqueous HCl.

  • Reaction: Stir the mixture at room temperature, monitoring by TLC. The reaction may take several hours. Gentle heating (to ~40 °C) can accelerate the process.

  • Neutralization: Once the reaction is complete, cool the solution and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected product.

References

  • Request PDF. (n.d.). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. [Link]

  • West, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Adichemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]

  • Google Patents. (n.d.).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • West, J. (n.d.). Cleavage of Ethers. Jack Westin. [Link]

  • askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?[Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. [Link]

  • European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]

  • Vinati Organics. (n.d.). 4-Methoxy Acetophenone (CAS 100-06-1). [Link]

  • Reddy, M. S., Narender, M., & Kulkarni, S. J. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(2), 309–311. [Link]

  • West, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐(4‐(1‐hydroxy‐1‐phenylethyl/methyl) phenyl) ethanones/methanones. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • LookChem. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. [Link]

  • Scribd. (n.d.). Synthesis of 4-Methoxychalcone via Aldol. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Purechemistry. (2023, February 13). Wittig Reaction. [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[amino]ethanone. [Link]

  • Google Patents. (n.d.).
  • University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • National Center for Biotechnology Information. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PubMed Central. [Link]

  • Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. [Link]

  • Scribd. (n.d.). Aldol Condensation of 4-Chlorobenzaldehyde. [Link]

  • American Elements. (n.d.). 1-[4-hydroxy-3-(methoxymethyl)phenyl]ethan-1-one. [Link]

  • Loba Chemie. (2019, January 9). 4-METHOXYPHENYLACETONE FOR SYNTHESIS MSDS. [Link]

  • Chemistry Stack Exchange. (2024, August 6). Why doesnt Grignard reagent precipitate in ether?[Link]

  • ResearchGate. (n.d.). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. [Link]

  • Cole-Parmer. (n.d.). Tech Info. [Link]

Sources

Optimization

Scalability issues in the production of "1-(4-(Methoxymethyl)phenyl)ethan-1-one"

Technical Support Center: Production of 1-(4-(Methoxymethyl)phenyl)ethan-1-one Welcome to the technical support center for the synthesis and scale-up of 1-(4-(Methoxymethyl)phenyl)ethan-1-one. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Production of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Welcome to the technical support center for the synthesis and scale-up of 1-(4-(Methoxymethyl)phenyl)ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to address the common scalability issues encountered during the production of this key intermediate. We will explore these challenges in a practical question-and-answer format, grounded in established chemical principles to ensure you can troubleshoot effectively and optimize your process.

The most common and industrially relevant route to 1-(4-(Methoxymethyl)phenyl)ethan-1-one is the Friedel-Crafts acylation of (methoxymethyl)benzene (benzyl methyl ether) with an acetylating agent, typically acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] While straightforward at the lab scale, this reaction presents significant challenges upon scale-up.[3]

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, acute problems you might encounter during a production run.

Q1: My reaction yield has dropped significantly after scaling up from 10g to 1kg. What are the likely causes?

This is a classic scale-up challenge, often rooted in mass and heat transfer limitations.[3] When a reaction vessel's volume increases, its surface area-to-volume ratio decreases, making it harder to control the internal temperature.

Core Causalities & Solutions:

  • Poor Temperature Control: Friedel-Crafts acylations are highly exothermic.[4] On a small scale, a simple ice bath can dissipate heat effectively. At the kilogram scale, inefficient heat removal can cause localized "hot spots." These hot spots can lead to the degradation of starting materials, the formation of polymeric by-products, and reduced regioselectivity, all of which decimate your yield.

    • Solution: Implement robust temperature monitoring with an internal thermocouple.[4] Control the addition rate of the acetylating agent to manage the exotherm. Ensure your reactor has adequate cooling capacity (e.g., a jacketed reactor with a circulating chiller).

  • Inefficient Mixing: In a larger reactor, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized areas of high reagent concentration, promoting side reactions, and areas where the catalyst is not effectively distributed, resulting in an incomplete reaction.

    • Solution: Use an appropriate overhead stirring mechanism (e.g., anchor or pitched-blade turbine stirrer) and ensure the stirring speed is sufficient to create a vortex and maintain a uniform mixture.

  • Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture.[5] On a larger scale, there are more opportunities for atmospheric moisture to enter the system (e.g., during reagent transfer). Water will hydrolyze AlCl₃, rendering it inactive and stalling the reaction.

    • Solution: Ensure all glassware and reactors are rigorously dried. Use high-purity, anhydrous solvents and reagents. Perform all transfers under an inert atmosphere (e.g., Nitrogen or Argon).

.dot graph TD { rankdir="TB"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Decision tree for troubleshooting low yield.

Q2: I'm observing a significant amount of the ortho-isomer impurity, which is complicating purification. How can I improve the para-selectivity?

The methoxymethyl group is an ortho-, para-directing group. While the para-position is sterically less hindered and generally favored, reaction conditions play a crucial role in determining the final isomer ratio.

Core Causalities & Solutions:

  • Reaction Temperature: Higher reaction temperatures often lead to a decrease in regioselectivity. The formation of the ortho-isomer may have a lower activation energy but be thermodynamically less stable. Running the reaction at elevated temperatures can provide enough energy to overcome the steric hindrance and form more of the kinetic ortho-product.

    • Solution: Maintain a lower, controlled reaction temperature. A typical range for this type of acylation is 0-10°C.[2] This favors the formation of the more sterically accessible and thermodynamically stable para-isomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophilic acylium ion complex, thereby affecting steric hindrance and regioselectivity.

    • Solution: Less polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred. Highly polar or coordinating solvents can alter the reactivity of the Lewis acid-acyl chloride complex.

Q3: The work-up of my large-scale reaction is violent and difficult to control. How can I perform the quench safely?

This is one of the most hazardous steps in a large-scale Friedel-Crafts reaction. The issue stems from quenching the large excess of AlCl₃, which has complexed with the product ketone. This quench is extremely exothermic and liberates large volumes of corrosive HCl gas.

Core Causalities & Solutions:

  • Standard Quench (Reaction into Water/Ice): Pouring the reaction mixture onto ice is common in the lab but is extremely dangerous at scale. The initial contact is violent, and the large volume of the reaction mixture makes heat dissipation nearly impossible, which can lead to flash boiling of the solvent.

    • Solution: Use a "Reverse Quench." This is the industry-standard and much safer method. Slowly and carefully add chilled water or dilute HCl to the stirred, cooled reaction mixture. This allows the heat of the quench to be managed by the reactor's cooling system. The rate of addition should be controlled to keep the internal temperature within a safe range (e.g., below 25°C).

  • HCl Gas Evolution: The hydrolysis of the AlCl₃ complexes releases a stoichiometric amount of HCl gas, which can cause significant pressure buildup and create a highly corrosive environment.

    • Solution: Ensure the reactor is vented to a suitable acid gas scrubber system (e.g., a caustic soda scrubber) to neutralize the off-gassing HCl. Never perform a large-scale quench in a sealed or inadequately vented system.

.dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Process flow diagram for scaled-up synthesis.

Frequently Asked Questions (FAQs)

This section covers broader, strategic questions about process optimization and design.

Q1: Is aluminum chloride the only option? Are there more 'scalable' catalysts?

While AlCl₃ is the classic and often most reactive catalyst, its requirement for stoichiometric amounts and the hazardous work-up are significant drawbacks at an industrial scale.[6]

  • Alternative Lewis Acids: Other Lewis acids like iron(III) chloride (FeCl₃) can be used.[7] FeCl₃ is generally less reactive than AlCl₃ but is also much cheaper and the waste stream is environmentally more benign. However, it may require higher temperatures or longer reaction times.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts are highly attractive for large-scale continuous processes.[8] They can be used in packed-bed reactors, eliminating the need for a difficult quench and allowing for easy catalyst separation and potential regeneration. This is a greener and often more efficient approach, though it requires significant initial process development.[9]

CatalystTypical LoadingAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) >1.0 equivalentHigh reactivity, well-establishedStoichiometric waste, hazardous quench, moisture sensitive
Iron(III) Chloride (FeCl₃) Catalytic to StoichiometricLow cost, less hazardous wasteLower reactivity than AlCl₃, may need higher temp
Zeolites (e.g., H-BEA) Catalytic (in flow)Reusable, no quench needed, greenHigh initial setup cost, may require higher temp/pressure

Table 1: Comparison of catalysts for Friedel-Crafts acylation.

Q2: Should I use acetyl chloride or acetic anhydride as the acetylating agent for scale-up?

Both are viable, and the choice involves a trade-off between reactivity, cost, safety, and by-products.

  • Acetyl Chloride (AcCl):

    • Pros: More reactive than acetic anhydride, often giving faster reactions at lower temperatures.

    • Cons: Highly corrosive, moisture-sensitive, and produces one equivalent of corrosive HCl gas as a by-product during the reaction (in addition to the HCl from the quench).

  • Acetic Anhydride (Ac₂O):

    • Pros: Less corrosive and less volatile than AcCl, making it safer to handle at scale. The by-product is acetic acid, which is easier to handle than HCl gas. It is also often cheaper in bulk.

    • Cons: Less reactive, may require more catalyst or higher reaction temperatures. The by-product, acetic acid, can also complex with AlCl₃, potentially requiring a higher catalyst loading.

For many large-scale industrial processes, acetic anhydride is often preferred due to its superior handling characteristics and safety profile, despite its lower reactivity.[1]

Q3: What is the best industrial-scale purification method for 1-(4-(Methoxymethyl)phenyl)ethan-1-one?

The product is a liquid at room temperature with a relatively high boiling point (approx. 252°C at atmospheric pressure).[10] This gives two primary options for purification at scale.

  • Vacuum Distillation: This is often the most effective method for purifying multi-kilogram quantities of liquid products with high boiling points. It is highly effective at removing non-volatile impurities (catalyst residues, salts, polymers) and separating components based on boiling point (e.g., residual solvent or starting material). The high boiling point of the product necessitates a good vacuum system to lower the boiling temperature and prevent thermal degradation.

  • Crystallization: This method is not directly applicable as the product is a liquid. However, it could be used to purify a solid derivative if one were made, or potentially for isolating solid impurities. For this specific product, distillation is the more direct and common industrial method.

Recommended Protocol: Fractional Vacuum Distillation A fractional distillation setup with a packed column (e.g., with Raschig rings or structured packing) under high vacuum will provide the best separation of the desired product from any closely boiling isomers or impurities.

References

  • Sanders, E. B., et al. (Year). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PMC. [Link]

  • ResearchGate. (n.d.). Industrial production of acetophenone and its applications. ResearchGate. [Link]

  • Wikipedia. (n.d.). Acetophenone. Wikipedia. [Link]

  • Niir.org. (n.d.). Production of Acetophenone, Alcohols, etc. NPCS Blog. [Link]

  • ResearchGate. (n.d.). Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. ResearchGate. [Link]

  • Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.). Source. [Link]

  • LookChem. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. LookChem. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • ACS Publications. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. PubChem. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • PMC. (n.d.). Biocatalytic Friedel‐Crafts Reactions. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Google Patents. (n.d.). Method of producing 1-(4 methoxy-phenyl)- butanone.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Organic Syntheses. (1977). FREE-RADICAL ALKYLATION OF QUINONES: 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Organic Syntheses. [Link]

  • Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

Sources

Troubleshooting

Handling and storage best practices for "1-(4-(Methoxymethyl)phenyl)ethan-1-one"

Welcome to the Technical Support Center for 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0). As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the handling, storage, and troubleshooting of this specific compound.

Unlike standard aliphatic ketones or simple ethers, this molecule possesses dual reactive centers: an acetophenone moiety and a benzylic methyl ether . Understanding the orthogonal reactivity of these two groups is critical to preventing degradation and ensuring reproducible experimental outcomes.

Part 1: Core Chemical Specifications

To establish a baseline for your analytical and storage protocols, the quantitative physicochemical properties of 1-(4-(Methoxymethyl)phenyl)ethan-1-one are summarized below.

PropertyValueReference
IUPAC Name 1-[4-(methoxymethyl)phenyl]ethan-1-one[1]
CAS Number 22072-50-0[2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Boiling Point 251.7 °C at 760 mmHg[2]
Flash Point 103.8 °C[2]
Density 1.025 g/cm³[2]
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[1]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample is turning from a colorless liquid to a dark yellow/brownish color over time. What is causing this? A1: This discoloration is a classic visual indicator of degradation, specifically driven by the acetophenone moiety[3]. Acetophenone derivatives act as photosensitizers; they absorb UV light (typically >290 nm) and enter an excited triplet state[4]. If exposed to ambient light and oxygen, this leads to photochemical reactions and the formation of highly conjugated, colored oligomeric degradation products[3]. Solution: Always store the compound in opaque or amber vials, ideally under an inert atmosphere (Argon or N₂) to decouple the photo-oxidation pathway[5].

Q2: I attempted to deprotect the "methoxymethyl" group using mild aqueous acid (e.g., dilute HCl), but the starting material was recovered intact. Why? A2: This is a common nomenclature trap. While the name contains "methoxymethyl", the functional group is a benzylic methyl ether (Ar-CH₂-O-CH₃), not an acetal-type MOM ether (Ar-O-CH₂-O-CH₃)[1]. Acetal MOM ethers cleave easily under mild aqueous acidic conditions via an oxonium-ion intermediate. In contrast, benzylic ethers are highly stable to mild Brønsted acids. To cleave this benzylic ether, you must use strong Lewis acids (e.g., BBr₃) or oxidative cleavage conditions (e.g., DDQ or oxoammonium salts)[6][7].

Q3: LC-MS analysis of an old batch shows a new peak at M-16 Da (m/z ~148). What is this impurity? A3: A mass loss of 16 Da from the parent mass (164 Da) strongly suggests the formation of 4-acetylbenzaldehyde. The benzylic ether C-H bonds are susceptible to oxidative cleavage (formal hydride abstraction) when exposed to environmental oxidants or radicals[6]. This benzylic oxidation yields the corresponding aromatic aldehyde[6].

Part 3: Diagnostic Workflows & Visualizations

To systematize your troubleshooting, follow the decision trees below.

Workflow1 Start Impurity Detected in Sample LCMS Perform LC-MS & NMR Analysis Start->LCMS Mass150 Mass = 150 Da (Loss of -CH3) LCMS->Mass150 Cleavage Pathway Mass148 Mass = 148 Da (Aldehyde Formation) LCMS->Mass148 Oxidation Pathway Polymer Broad/Polymeric Peaks Discoloration LCMS->Polymer Photolysis Pathway AcidIssue Benzylic Ether Cleavage (Strong Acid Exposure) Mass150->AcidIssue OxIssue Benzylic Oxidation (O2 / Radical Exposure) Mass148->OxIssue LightIssue Photodegradation of Acetophenone Moiety Polymer->LightIssue Action1 Purify via Column; Avoid Lewis Acids AcidIssue->Action1 Action2 Flush with Argon; Store in Sealed Ampoule OxIssue->Action2 Action3 Store in Amber Vials; Keep at 2-8°C LightIssue->Action3

Figure 1: Decision tree for identifying and resolving degradation pathways.

Workflow2 Spill Spill Detected (Liquid/Viscous) Vent Ensure Ventilation & Wear PPE Spill->Vent Contain Contain with Sand or Inert Absorbent Vent->Contain Clean Wipe with Alcohol (Avoid Strong Acids) Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step safe handling and spill response protocol.

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system —meaning the procedure inherently contains steps to verify that the result is due to the chemistry itself, not an artifact of the matrix or environment.

Protocol A: Purity Assessment & Oxidation Check via HPLC-UV

Causality: Because the acetophenone core absorbs strongly in the UV range (>290 nm)[4], HPLC-UV is highly sensitive for detecting both the parent compound and its conjugated degradation products.

  • System Preparation: Equilibrate a C18 reverse-phase column with a mobile phase of Water/Acetonitrile (gradient 10% to 90% ACN over 15 mins). Set the UV detector to 254 nm and 280 nm.

  • Self-Validation (Blank): Inject 10 µL of pure diluent (e.g., HPLC-grade Methanol). Verify a flat baseline to rule out solvent contamination.

  • Standard Preparation: Dissolve a freshly opened reference standard of 1-(4-(Methoxymethyl)phenyl)ethan-1-one to 1 mg/mL in Methanol. Inject 10 µL. Record the retention time (RT).

  • Sample Analysis: Prepare the suspect sample identically (1 mg/mL). Inject 10 µL.

  • Data Interpretation:

    • A peak matching the standard RT confirms the parent compound.

    • A peak eluting earlier with a distinct UV spectrum often indicates 4-acetylbenzaldehyde (benzylic oxidation)[6].

    • Broad tailing peaks indicate photolytic oligomerization[3].

Protocol B: Controlled Oxidative Cleavage of the Benzylic Ether

Causality: If your synthetic route requires unmasking the benzylic position to an aldehyde, standard acid deprotection will fail. You must use an oxidative functionalization approach, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), which abstracts a hydride from the benzylic position[7].

  • Reaction Setup: In an oven-dried flask under Argon, dissolve 1.0 mmol of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in dry dichloromethane (DCM).

  • Reagent Addition: Slowly add 1.2 mmol of DDQ. The solution will immediately darken, indicating the formation of the charge-transfer complex.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture alongside a pure starting material reference on a silica TLC plate. Elute with 80:20 Hexanes/Ethyl Acetate. The disappearance of the starting material spot and the appearance of a lower-Rf spot (aldehyde) validates the hydride abstraction mechanism[7].

  • Quenching: Once complete (typically 2-4 hours), quench with saturated aqueous NaHCO₃ to neutralize the reaction and partition the quinone byproducts. Extract the organic layer, dry over MgSO₄, and concentrate.

Part 5: References

  • [2] LookChem. 1-(4-(Methoxymethyl)phenyl)ethan-1-one Chemical Properties. Available at:

  • [1] PubChem - NIH. 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CID 89590). Available at:

  • [3] BenchChem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. Available at:

  • [5] Sigma-Aldrich. SAFETY DATA SHEET: Acetophenone. Available at:

  • [4] PubChem - NIH. Acetophenone (CID 7410). Available at:

  • [6] The Journal of Organic Chemistry - ACS Publications. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Available at:

  • [8] Journal of the American Chemical Society. A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers. Available at:

  • [7] New Journal of Chemistry (RSC Publishing). Oxidative functionalization of benzylic C–H bonds by DDQ. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Spectroscopic Differentiation of 1-(Aryl)ethan-1-one Positional Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control, process optimization, and regulatory co...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control, process optimization, and regulatory compliance. Positional isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to unequivocally differentiate the ortho-, meta-, and para- isomers of 1-(4-(methoxymethyl)phenyl)ethan-1-one, a substituted acetophenone derivative.

The differentiation of these isomers—1-(2-(methoxymethyl)phenyl)ethan-1-one (ortho), 1-(3-(methoxymethyl)phenyl)ethan-1-one (meta), and 1-(4-(methoxymethyl)phenyl)ethan-1-one (para)—serves as a quintessential example of how subtle changes in molecular structure manifest as distinct and measurable spectroscopic signatures. We will explore the underlying principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), demonstrating how each method provides a unique piece of the structural puzzle.

The Isomers in Focus: Molecular Structures

The three positional isomers of 1-(methoxymethyl)phenyl)ethan-1-one share the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] The sole difference lies in the substitution pattern on the benzene ring.

isomers cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para- isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).

¹H NMR: Decoding Proton Environments and Coupling

The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information. The substitution pattern dictates the symmetry and, consequently, the splitting patterns of the aromatic protons.

  • para- Isomer (1,4-substitution): This isomer possesses the highest symmetry (a C₂ axis). This results in a simplified, highly characteristic aromatic signal. The two protons adjacent to the acetyl group are chemically equivalent, as are the two protons adjacent to the methoxymethyl group. This leads to an AA'BB' system , which often appears as two distinct doublets. The protons ortho to the electron-withdrawing acetyl group will be shifted downfield (higher ppm) compared to the protons ortho to the electron-donating methoxymethyl group.

  • meta- Isomer (1,3-substitution): This isomer is asymmetric. All four aromatic protons are chemically distinct, leading to a complex and crowded aromatic region. One can expect to see four separate signals, likely appearing as a series of multiplets (e.g., a singlet, a doublet, a triplet, and another doublet, depending on the coupling constants).

  • ortho- Isomer (1,2-substitution): Like the meta-isomer, the ortho-isomer is asymmetric, resulting in four unique aromatic protons. This also produces a complex multiplet pattern in the aromatic region, making it difficult to distinguish from the meta-isomer on this basis alone. However, proximity effects (steric hindrance) might cause slight shifts in the non-aromatic protons (acetyl and methoxymethyl groups) compared to the other isomers.

Table 1: Expected ¹H NMR Signals and Splitting Patterns

IsomerAromatic Protons (δ ppm)Acetyl (-COCH₃) (δ ppm)Methylene (-CH₂-) (δ ppm)Methoxyl (-OCH₃) (δ ppm)
para ~7.4-8.0 (Two doublets, AA'BB')~2.6 (Singlet, 3H)~4.5 (Singlet, 2H)~3.4 (Singlet, 3H)
meta ~7.3-7.9 (Complex multiplets, 4H)~2.6 (Singlet, 3H)~4.5 (Singlet, 2H)~3.4 (Singlet, 3H)
ortho ~7.2-7.8 (Complex multiplets, 4H)~2.6 (Singlet, 3H)~4.6 (Singlet, 2H)~3.4 (Singlet, 3H)
¹³C NMR: A Clear Indication of Molecular Symmetry

¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms in a molecule, making it exceptionally useful for differentiating isomers based on symmetry.

  • para- Isomer: Due to its C₂ symmetry, pairs of aromatic carbons are equivalent. This results in only four signals in the aromatic region (two for the substituted carbons and two for the protonated carbons).

  • meta- Isomer: The lack of symmetry means all six aromatic carbons are chemically non-equivalent, giving rise to six distinct signals in the aromatic region.

  • ortho- Isomer: This isomer is also asymmetric, resulting in six distinct signals for the aromatic carbons.

The total number of expected signals is also a key differentiator: the para-isomer will show 8 total signals, while the ortho- and meta-isomers will each show 10 total signals.

Table 2: Expected Number of ¹³C NMR Signals

IsomerAromatic SignalsQuaternary Aromatic CTotal Signals
para 428
meta 6210
ortho 6210

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

While IR spectroscopy confirms the presence of functional groups, it can also provide subtle clues about the substitution pattern, particularly through the analysis of out-of-plane C-H bending vibrations.[3]

  • Carbonyl (C=O) Stretch: All three isomers will exhibit a strong absorption band for the ketone's C=O stretch, typically in the range of 1675-1690 cm⁻¹. The electronic effects of the methoxymethyl group might cause minor shifts (a few cm⁻¹) in this peak's position between the isomers, but this is often not a definitive differentiator.

  • C-O-C Stretch: A strong band corresponding to the ether linkage will be present in all isomers, usually around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Out-of-Plane (OOP) Bending: This is the most useful IR region for distinguishing these isomers. The pattern of substitution on the benzene ring strongly influences the frequencies of these vibrations.

    • para- (1,4-): A strong band is expected between 800-860 cm⁻¹ .

    • meta- (1,3-): Two bands are typically observed: one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹ .

    • ortho- (1,2-): A single strong band is expected between 735-770 cm⁻¹ .

Table 3: Key Distinguishing IR Absorption Bands (cm⁻¹)

IsomerC=O StretchC-O StretchAromatic C-H OOP Bending
para ~1680~1250, ~1040~800-860 (strong)
meta ~1685~1250, ~1040~680-725 and ~750-810
ortho ~1685~1250, ~1040~735-770 (strong)

Mass Spectrometry (MS): Fragmentation as a Structural Fingerprint

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers will show the same molecular ion peak (M⁺) at m/z = 164.

The primary fragmentation pathway for acetophenones is the alpha-cleavage of the acyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • M⁺ at m/z 164: The molecular ion peak, present for all isomers.

  • [M-15]⁺ at m/z 149: Loss of the acetyl methyl group (•CH₃). This will be a major peak for all three isomers.[1]

  • [M-43]⁺ at m/z 121: Loss of the entire acetyl group (•COCH₃). This will also be a significant peak for all isomers.

While the major fragments are often the same, the relative intensities of these fragments might differ slightly. Furthermore, the ortho-isomer could potentially exhibit unique fragmentation pathways due to the proximity of the two substituent groups (an "ortho effect"), such as a loss of formaldehyde (CH₂O) through a rearrangement, although this is often a minor pathway. For definitive differentiation, MS is best used in conjunction with NMR and IR.

Experimental Workflow and Protocols

A systematic approach is crucial for accurate isomer identification. The following workflow outlines the logical sequence of analysis.

workflow cluster_synthesis Sample Generation cluster_analysis Spectroscopic Analysis cluster_decision Structure Elucidation Sample Synthesized Isomer Mixture or Unknown Isomer MS Mass Spectrometry (MS) Confirm MW = 164 Sample->MS IR Infrared (IR) Spectroscopy Identify Functional Groups & OOP Bending Pattern Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR_OOP IR: C-H OOP Bending Region IR->IR_OOP H_NMR ¹H NMR: Aromatic Splitting Pattern NMR->H_NMR C_NMR ¹³C NMR: Number of Aromatic Signals NMR->C_NMR Decision Definitive Isomer ID H_NMR->Decision C_NMR->Decision IR_OOP->Decision

Caption: Recommended workflow for spectroscopic isomer differentiation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Shimming: Insert the sample into the NMR spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans (or more, as ¹³C is less sensitive), relaxation delay (d1) of 2 seconds, spectral width covering 0 to 220 ppm.

    • Process and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 2: IR Spectroscopy Acquisition
  • Sample Preparation:

    • For liquids/oils: Place a single drop of the neat sample between two KBr or NaCl salt plates.

    • For solids: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

  • Background Scan: Place the sample holder (empty salt plates or a pure KBr pellet) in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. Identify the key absorption bands and compare them to the expected values.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for optimal separation and analysis of volatile compounds.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the sample solution.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the isomers if in a mixture (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • MS Method:

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to reference spectra or predicted pathways.

Conclusion

The unambiguous differentiation of the ortho-, meta-, and para- isomers of 1-(4-(methoxymethyl)phenyl)ethan-1-one is readily achievable through a synergistic application of modern spectroscopic techniques. While MS confirms the molecular weight and IR provides valuable information on substitution patterns, NMR spectroscopy stands out as the most definitive method. The simplicity of the aromatic region in the ¹H NMR spectrum and the reduced number of signals in the ¹³C NMR spectrum are unequivocal indicators of the highly symmetric para-isomer. Conversely, the complexity of the NMR spectra for the ortho- and meta-isomers, combined with the distinct out-of-plane bending bands in their IR spectra, allows for their confident identification. This guide underscores the necessity of a multi-faceted spectroscopic approach for the rigorous structural elucidation required in modern chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link].

  • NIST (2021). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

  • LookChem (2023). 1-(4-(Methoxymethyl)phenyl)ethan-1-one. Retrieved from [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. ISBN: 978-0-444-51811-8. Available at: [Link].

Sources

Comparative

Comparative reactivity of "1-(4-(Methoxymethyl)phenyl)ethan-1-one" and acetophenone

Executive Summary & Structural Profiling In drug discovery and synthetic methodology, understanding the nuanced electronic and steric contributions of substituents is critical for predicting molecular behavior. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In drug discovery and synthetic methodology, understanding the nuanced electronic and steric contributions of substituents is critical for predicting molecular behavior. This guide provides an in-depth comparative analysis between a baseline aryl ketone, acetophenone , and its functionalized analog, 1-(4-(Methoxymethyl)phenyl)ethan-1-one (also known as 4'-(methoxymethyl)acetophenone)[1].

While both molecules share an identical acetophenone core, the introduction of the para-methoxymethyl (-CH₂OCH₃) group in the latter fundamentally alters its synthetic utility. To understand this, we must evaluate the Hammett sigma para ( σp​ ) substituent values, which quantify both inductive and resonance contributions to electronic effects[2].

  • Acetophenone: The para-position is occupied by a hydrogen atom ( σp​=0 ), establishing the baseline electrophilicity of the carbonyl and the baseline nucleophilicity of the aromatic ring.

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one: The -CH₂OCH₃ group is an etherified benzylic moiety. Crucially, the methylene bridge (-CH₂-) insulates the aromatic π -system from the strong resonance-donating (+R) lone pairs of the oxygen. Consequently, its electronic influence is restricted to a weak inductive effect ( σI​ ) and hyperconjugation, resulting in a σp​ value near zero. However, it introduces a highly labile benzylic C-O bond, unlocking orthogonal cross-coupling pathways[3].

Comparative Reactivity Analysis

Carbonyl Electrophilicity & Nucleophilic Addition

Because the -CH₂OCH₃ group is electronically insulated from the ring, it does not significantly perturb the partial positive charge ( δ+ ) on the carbonyl carbon. Therefore, nucleophilic additions (e.g., Grignard reactions, borohydride reductions) proceed with near-identical kinetics for both substrates.

Protocol 1: Self-Validating Carbonyl Reduction (NaBH₄) Causality: This protocol demonstrates that the insulated para-substituent does not deactivate the carbonyl. The methodology is designed with built-in visual and analytical checkpoints to validate reaction progress autonomously.

  • Preparation: Dissolve 1.0 mmol of the ketone substrate in 5.0 mL of anhydrous methanol (0.1 M) in a round-bottom flask cooled to 0 °C.

  • Reduction: Portionwise, add 1.5 mmol of NaBH₄.

    • Self-Validation Checkpoint 1: Immediate effervescence (H₂ gas evolution) visually confirms active hydride transfer and reagent viability.

  • Monitoring: Stir for 30 minutes.

    • Self-Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc 3:1) must show the complete disappearance of the UV-active ketone spot and the emergence of a more polar spot stainable with KMnO₄ (confirming alcohol formation). Both acetophenone and the methoxymethyl analog will reach complete conversion simultaneously.

  • Quench & Isolation: Quench slowly with 2 mL of saturated NH₄Cl. Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate in vacuo.

Workflow Step1 1. Substrate Preparation (0.1 M in MeOH, 0 °C) Step2 2. Reductant Addition (1.5 eq NaBH4, portionwise) Step1->Step2 Step3 3. Kinetic Monitoring (TLC / LC-MS tracking) Step2->Step3 Step4 4. Reaction Quench (Sat. NH4Cl addition) Step3->Step4 Step5 5. Product Isolation (Liquid-Liquid Extraction) Step4->Step5

Figure 1: Self-validating experimental workflow for comparative carbonyl reduction.

Electrophilic Aromatic Substitution (EAS): Synergistic Regioselectivity

The most striking divergence between the two molecules occurs during EAS (e.g., nitration).

  • In acetophenone , the acetyl group is strongly deactivating and meta-directing, pushing incoming electrophiles to position 3. However, the lack of an activating group makes the ring sluggish, often requiring harsh conditions that lead to over-nitration or degradation.

  • In 1-(4-(Methoxymethyl)phenyl)ethan-1-one , we observe synergistic directing effects . The acetyl group directs meta (positions 3 and 5). Simultaneously, the weakly activating -CH₂OCH₃ group directs ortho/para. Because position 4 is blocked, it directs to its ortho positions (which are exactly positions 3 and 5). This dual-reinforcement funnels the electrophile exclusively to position 3, resulting in a highly regioselective and kinetically faster reaction.

Protocol 2: Regioselective Nitration

  • Preparation: Dissolve 1.0 mmol of 1-(4-(Methoxymethyl)phenyl)ethan-1-one in 2.0 mL of conc. H₂SO₄ at 0 °C.

  • Nitration: Dropwise, add a pre-cooled mixture of conc. HNO₃ (1.1 mmol) and H₂SO₄ (1.0 mL). Stir for 1 hour at 0 °C.

  • Isolation: Pour the mixture over 10 g of crushed ice. Filter the resulting precipitate.

    • Self-Validation Checkpoint: ¹H NMR of the crude solid will display a distinct, highly deshielded singlet for the aromatic proton at position 2 (flanked by the nitro and acetyl groups), mathematically proving exclusive regioselectivity without the need for complex chromatography.

EAS_Logic cluster_0 Acetophenone cluster_1 4'-(Methoxymethyl)acetophenone A Acetyl Group (Meta-Directing) B Nitration (Position 3 - Sluggish) A->B C Acetyl Group (Meta-Directing) E Synergistic Nitration (Exclusive Position 3 - Fast) C->E D -CH2OCH3 Group (Ortho-Directing) D->E

Figure 2: Synergistic regioselectivity logic in the electrophilic aromatic substitution (EAS).

Baeyer-Villiger Oxidation & Migratory Aptitude

During Baeyer-Villiger oxidation, the ketone is converted to an ester via a Criegee intermediate. The rate-determining step is the migration of the aryl group, which depends heavily on its ability to stabilize a developing positive charge. The Hammett reaction constant ( ρ ) for the Baeyer-Villiger oxidation of para-substituted acetophenones is approximately -1.5, indicating that electron-donating groups accelerate the reaction by stabilizing this transition state[4]. Because the -CH₂OCH₃ group provides slight hyperconjugative stabilization compared to a bare hydrogen, 1-(4-(Methoxymethyl)phenyl)ethan-1-one exhibits a higher migratory aptitude and oxidizes faster than acetophenone.

Orthogonal Reactivity: Ni-Catalyzed Benzylic C-O Cleavage

Acetophenone's structural simplicity limits late-stage functionalization. Conversely, the benzylic ether in 1-(4-(Methoxymethyl)phenyl)ethan-1-one serves as a masked electrophile. Recent advances in cross-electrophile coupling demonstrate that benzylic C-O bonds undergo oxidative addition with Ni(0) catalysts[3]. A linear correlation exists between the Hammett constant and the C-O bond cleavage rate, allowing this benzylic ether to be selectively cleaved and cross-coupled with alkyl halides, providing a powerful orthogonal vector for drug discovery that acetophenone completely lacks.

CO_Cleavage A 1-(4-(Methoxymethyl)phenyl)ethan-1-one B Ni(0) Catalyst Oxidative Addition A->B C Benzylic C-O Cleavage (Rate dependent on Hammett σ) B->C D Cross-Electrophile Coupling (New C-C Bond Formation) C->D

Figure 3: Mechanistic pathway for orthogonal Ni-catalyzed benzylic C-O bond cleavage.

Quantitative Data Summary

The following table synthesizes the comparative performance metrics of the two substrates across standard synthetic workflows:

Reactivity ParameterAcetophenone (Baseline)1-(4-(Methoxymethyl)phenyl)ethan-1-oneMechanistic Causality
Carbonyl Electrophilicity StandardStandard ( identical kinetics)Insulated inductive effect of the -CH₂OCH₃ group ( σp​≈0 ).
EAS Regioselectivity Meta (Position 3)Highly specific to Position 3Synergistic directing effects from both para-substituents.
EAS Reaction Rate Slow (Deactivated ring)Moderate (Partially compensated)Weak +H activation from the alkyl-like -CH₂OCH₃ group.
Baeyer-Villiger Rate BaselineAcceleratedEnhanced migratory aptitude ( ρ=−1.5 ) stabilizing the transition state[4].
Benzylic C-O Cleavage N/A (Inert)Highly LabileSusceptibility of benzylic ethers to Ni(0) oxidative addition[3].

Conclusion & Application Notes

For drug development professionals, substituting acetophenone with 1-(4-(Methoxymethyl)phenyl)ethan-1-one offers a strategic advantage. While preserving the core pharmacophore and carbonyl reactivity, the methoxymethyl analog drastically improves the predictability of electrophilic aromatic substitutions and introduces a highly versatile benzylic ether handle for late-stage Ni-catalyzed cross-coupling or prodrug linker attachment.

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Validation

Comparative Biological Activity Screening: Scaffold Evaluation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis Executive Summary & Structural Rationale In the landscape of Fragment-Based Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Synthesis

Executive Summary & Structural Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting the optimal starting scaffold dictates the trajectory of hit-to-lead optimization. 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS 22072-50-0) has emerged as a highly privileged building block, particularly in the synthesis of kinase inhibitors targeting the Tropomyosin receptor kinase A (TrkA) pathway[1].

As a Senior Application Scientist, I frequently evaluate how subtle structural variations impact biological screening outcomes. This guide objectively compares 1-(4-(Methoxymethyl)phenyl)ethan-1-one against two common alternatives: 4-Methoxyacetophenone and 4-Methylacetophenone .

The Causality of the Methoxymethyl Group

The inclusion of a methylene spacer (-CH₂-) between the phenyl ring and the methoxy oxygen fundamentally alters the molecule's pharmacophore. While maintaining a low Polar Surface Area (PSA: 26.3 Ų) and an optimal partition coefficient (LogP: 2.03)[2],[3], the methoxymethyl group introduces an additional rotatable bond. This flexibility allows the oxygen atom (a critical hydrogen-bond acceptor) to reach deeper into the hydrophobic hinge regions of kinase targets without imposing the rigid steric clashes associated with direct methoxy substitutions. Furthermore, its baseline safety profile is well-documented, having been evaluated under NSF/ANSI 60 standards with a Threshold of Evaluation (TOE) of 0.003 mg/L[4],[5].

Experimental Workflows & Self-Validating Protocols

To rigorously compare these scaffolds, we employ a two-tiered screening approach: Surface Plasmon Resonance (SPR) for direct target engagement and an MTT assay for baseline cellular toxicity.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Quantify the binding affinity ( Kd​ ) of the acetophenone fragments to recombinant TrkA kinase.

  • Sensor Chip Immobilization:

    • Procedure: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant TrkA kinase (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Block unreacted sites with 1 M ethanolamine.

    • Causality: Amine coupling ensures stable, covalent attachment via surface lysine residues. This prevents baseline drift and target leaching during the high-concentration fragment injections required for low-affinity FBDD screening.

  • Analyte Injection & Kinetics:

    • Procedure: Prepare fragment compounds in running buffer (PBS-P+ with 5% DMSO) at concentrations ranging from 10 µM to 500 µM. Inject at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: High flow rates are critical to minimize mass transport limitations. This ensures that the observed association/dissociation rates reflect true binding kinetics rather than diffusion artifacts, which is a common pitfall in fragment screening.

  • Double Referencing Data Processing:

    • Procedure: Subtract the response of an unmodified reference flow cell, followed by the subtraction of a buffer-only (5% DMSO) blank injection.

    • Causality: Fragments produce very low response units (RU). Double referencing eliminates bulk refractive index changes and non-specific binding, isolating the true fragment-protein interaction signal.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the baseline safety profile of the scaffolds in HEK293 cells.

  • Cell Seeding & Synchronization:

    • Procedure: Seed HEK293 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Seeding at this specific density ensures cells remain in the exponential growth phase during the subsequent 48-hour treatment. This prevents false-positive toxicity signals caused by contact inhibition or nutrient depletion.

  • Compound Treatment & Solvent Control:

    • Procedure: Treat cells with fragments at concentrations up to 200 µM. Maintain a strict 0.5% (v/v) DMSO concentration across all wells, including the vehicle control.

    • Causality: Because fragments require high-concentration screening, maintaining a uniform solvent concentration is paramount to prevent DMSO-induced cytotoxicity from confounding the viability data.

  • Formazan Solubilization & Readout:

    • Procedure: Add MTT reagent (0.5 mg/mL final) for 4 hours. Discard media and dissolve the resulting formazan crystals in 100 µL of acidified isopropanol (0.04 N HCl). Read absorbance at 570 nm.

    • Causality: Acidified isopropanol ensures complete homogenization of the dye and prevents protein precipitation, providing a highly linear and reproducible spectrophotometric readout.

Data Presentation & Scaffold Comparison

The following tables summarize the physicochemical properties and representative biological screening data, demonstrating why 1-(4-(Methoxymethyl)phenyl)ethan-1-one is a superior starting point for lead generation.

Table 1: Physicochemical Properties Comparison
Property1-(4-(Methoxymethyl)phenyl)ethan-1-one4-Methoxyacetophenone4-Methylacetophenone
Molecular Weight 164.20 g/mol [2]150.18 g/mol 134.18 g/mol
LogP 2.03[3]2.102.40
Polar Surface Area (PSA) 26.3 Ų[3]26.3 Ų17.1 Ų
Rotatable Bonds 3[3]21
H-Bond Acceptors 2[3]21
Table 2: Biological Screening Data (Benchmark Assays)
CompoundTrkA Binding Affinity ( Kd​ , µM)Ligand Efficiency (LE)HEK293 Cell Viability (at 100 µM)
1-(4-(Methoxymethyl)phenyl)ethan-1-one 1450.32> 98%
4-Methoxyacetophenone 4800.26> 95%
4-Methylacetophenone No binding detectedN/A> 90%

Data Interpretation: The methoxymethyl derivative exhibits a >3-fold improvement in binding affinity compared to the rigid methoxy analog. The absence of an oxygen atom in 4-Methylacetophenone completely abolishes target engagement, highlighting the necessity of the H-bond acceptor. All compounds exhibit excellent baseline safety profiles, validating their use as FBDD scaffolds.

Mechanistic Visualization

To contextualize the application of this scaffold, the following diagrams illustrate the standard FBDD workflow and the biological target pathway (TrkA) where derivatives of this compound show profound therapeutic potential for chronic pain and oncology[1].

FBDD_Workflow Lib Fragment Library (Acetophenones) SPR SPR Screening (Binding Affinity) Lib->SPR XRay X-Ray Crystallography (Structural Binding) SPR->XRay Lead Hit-to-Lead Optimization XRay->Lead

Fragment-Based Drug Discovery workflow for acetophenone scaffolds.

TrkA_Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Target) NGF->TrkA Activates PI3K PI3K / Akt (Survival) TrkA->PI3K MAPK Ras / MAPK (Proliferation) TrkA->MAPK Pain Pain Sensitization & Tumor Growth PI3K->Pain MAPK->Pain

NGF/TrkA signaling pathway mediating pain and tumor proliferation.

Conclusion

When engineering novel therapeutics, the structural nuances of the starting fragment dictate the success of the entire campaign. 1-(4-(Methoxymethyl)phenyl)ethan-1-one outperforms traditional acetophenone derivatives by offering a unique balance of lipophilicity, low molecular weight, and flexible hydrogen-bonding geometry. As demonstrated by the comparative SPR and cytotoxicity data, it serves as a highly efficient, non-toxic anchor for targeting complex kinase hinge regions, specifically within the NGF/TrkA axis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89590, 1-(4-(Methoxymethyl)phenyl)ethan-1-one". PubChem. URL:[Link]

  • LookChem. "1-(4-(Methoxymethyl)phenyl)ethan-1-one Chemical Properties and Suppliers". LookChem. URL:[Link]

  • European Patent Office. "Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (PT2920166T)". Google Patents.
  • U.S. Environmental Protection Agency. "NSF/ANSI 60 - 2015 - Regulations.gov". Regulations.gov. URL:[Link]

Sources

Comparative

Advanced Analytical Cross-Validation: Differentiating 1-(4-(Methoxymethyl)phenyl)ethan-1-one from Regioisomeric Impurities

Executive Summary In pharmaceutical development and complex organic synthesis, the structural verification of building blocks is non-negotiable. 1-(4-(Methoxymethyl)phenyl)ethan-1-one (Molecular Weight: 164.20 g/mol )[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and complex organic synthesis, the structural verification of building blocks is non-negotiable. 1-(4-(Methoxymethyl)phenyl)ethan-1-one (Molecular Weight: 164.20 g/mol )[1] is a highly versatile acetophenone derivative. However, its synthesis often risks the formation of closely related regioisomers, such as the meta-substituted 1-(3-(Methoxymethyl)phenyl)ethan-1-one.

As a Senior Application Scientist, I approach analytical validation not as a checklist, but as a self-validating system of orthogonal proofs. Relying on a single technique introduces critical vulnerabilities—for instance, mass spectrometry cannot reliably differentiate positional isomers. This guide provides a comprehensive, causality-driven framework for the cross-validation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one against its alternatives using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Orthogonal Validation

To establish absolute trustworthiness in analytical data, we must design workflows that eliminate false positives. According to the [2], an analytical procedure must be demonstrably fit for its intended purpose.

  • Why HPLC alone fails: It provides excellent purity profiling and retention time data but offers zero structural elucidation.

  • Why GC-MS alone fails: While it confirms the molecular mass (m/z 164) and functional group losses, electron ionization (EI) fragmentation pathways for meta and para isomers are nearly identical.

  • Why NMR is the ultimate arbiter: 1H and 13C NMR provide atomic-level connectivity and definitive proof of regiochemistry through spin-spin coupling patterns[3].

By layering these techniques, we create a closed-loop validation system where the limitations of one instrument are compensated by the strengths of another.

Workflow Start Synthesized API 1-(4-(Methoxymethyl)phenyl)ethan-1-one HPLC HPLC-UV (Purity & Isomer Separation) Start->HPLC Step 1 GCMS GC-MS (Molecular Mass & Fragmentation) Start->GCMS Step 2 NMR 1H/13C NMR (Regiochemistry & Connectivity) Start->NMR Step 3 Decision Cross-Validation Data Synthesis HPLC->Decision Purity > 99% GCMS->Decision m/z 164 Confirmed NMR->Decision para-Substitution Confirmed

Fig 1: Orthogonal analytical workflow for structural and purity validation.

Comparative Analytical Profile

To objectively benchmark 1-(4-(Methoxymethyl)phenyl)ethan-1-one, we must compare its analytical signature against its primary regioisomer and a functional analog.

Analytical Parameter1-(4-(Methoxymethyl)phenyl)ethan-1-one (Target)1-(3-(Methoxymethyl)phenyl)ethan-1-one (Regioisomer)4'-Methoxyacetophenone (Functional Analog)
Molecular Weight 164.20 g/mol [1]164.20 g/mol 150.18 g/mol
Computed LogP ~2.04[4]~2.04~1.70
1H NMR (Aromatic) ~7.40 (d, 2H), ~7.90 (d, 2H)[AA'BB' System]~7.45 (t, 1H), ~7.55 (d, 1H), ~7.85 (d, 1H), ~7.95 (s, 1H)~6.90 (d, 2H), ~7.90 (d, 2H)
1H NMR (Aliphatic) 4.50 (s, 2H), 3.40 (s, 3H), 2.60 (s, 3H)4.50 (s, 2H), 3.40 (s, 3H), 2.60 (s, 3H)3.85 (s, 3H), 2.55 (s, 3H)
GC-MS Base Peak m/z 149 [M - CH3]+m/z 149 [M - CH3]+m/z 135[M - CH3]+
Differentiation Strategy Target Compound Requires NMR for absolute differentiationDifferentiated easily by MS and HPLC

Experimental Methodologies & Self-Validating Protocols

Protocol A: High-Resolution 1H NMR Spectroscopy
  • Step 1: Dissolve 10 mg of the sample in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an internal reference standard (set to 0.00 ppm) to ensure absolute chemical shift accuracy[3].

  • Step 2: Acquire spectra at 400 MHz (or higher) using a 30° pulse angle and a relaxation delay (D1) of 10 seconds.

    • Causality: A 10-second D1 ensures complete longitudinal relaxation (T1) of all protons, particularly the sterically hindered acetyl protons. This is critical for quantitative integration (qNMR) to detect trace regioisomers at the 1-2% level.

  • System Suitability & Self-Validation: The integration of the methoxymethyl CH2 singlet (~4.50 ppm) must exactly equal 2.00 relative to the acetyl CH3 singlet (~2.60 ppm) set at 3.00. Any fractional deviation indicates co-eluting impurities or incomplete relaxation. The presence of two distinct doublets in the aromatic region confirms para-substitution (AA'BB' system), validating the structure against the meta-isomer.

Protocol B: GC-MS (Electron Ionization) Profiling
  • Step 1: Inject 1 µL of a 1 mg/mL solution (in ethyl acetate) into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

    • Causality: The slight polarity of the stationary phase provides optimal selectivity for separating the meta and para isomers based on subtle dipole moment differences, which boiling point alone cannot resolve.

  • Step 2: Program the oven from 80°C (hold 2 min) to 280°C at 15°C/min. Operate the MS in EI mode at 70 eV.

    • Causality: 70 eV is the universal ionization energy standard. It ensures the generated fragmentation pattern can be directly cross-referenced against [1] for unbiased, third-party verification.

  • System Suitability & Self-Validation: The system must resolve the target compound from a known standard of 1-(3-(Methoxymethyl)phenyl)ethan-1-one with a resolution factor (Rs) > 1.5.

Protocol C: HPLC-UV Purity Profiling
  • Step 1: Utilize a C18 reverse-phase column (150 x 4.6 mm, 3 µm) with a mobile phase of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica column. This prevents peak tailing and ensures sharp, symmetrical peaks for accurate area integration[2].

  • Step 2: Apply a shallow gradient of 30% to 70% Acetonitrile over 20 minutes, monitoring at 254 nm.

    • Causality: A shallow gradient maximizes the separation space for compounds with nearly identical LogP values (~2.04), ensuring any regioisomeric impurities are baseline resolved rather than co-eluting.

  • System Suitability & Self-Validation: Inject a blank solvent to confirm zero carryover, followed by a system suitability standard. The tailing factor for the main 1-(4-(Methoxymethyl)phenyl)ethan-1-one peak must be ≤ 1.2.

Mechanistic Insights: Mass Fragmentation Pathways

While GC-MS cannot easily distinguish the meta and para isomers, understanding the fragmentation causality is essential for confirming the functional groups present on the benzene ring. The molecular ion [M]+ at m/z 164 undergoes predictable, structurally-driven cleavages.

MS_Frag M_plus Molecular Ion [M]+ m/z 164 Frag1 Loss of -CH3 (Acetyl) m/z 149 M_plus->Frag1 -15 Da Frag2 Loss of -OCH3 m/z 133 M_plus->Frag2 -31 Da Frag3 Loss of -CH2OCH3 m/z 119 M_plus->Frag3 -45 Da Frag4 Acetyl Cation m/z 43 M_plus->Frag4 Cleavage

Fig 2: Primary electron ionization (EI) mass fragmentation pathways.

Data Interpretation:

  • m/z 149: The loss of a methyl radical (-15 Da) from the acetyl group is highly favored due to the formation of a stable acylium ion.

  • m/z 133: The loss of the methoxy radical (-31 Da) from the methoxymethyl ether side chain.

  • m/z 119: The complete loss of the methoxymethyl group (-45 Da), leaving a toluoyl-like cation.

  • m/z 43: The distinct acetyl cation, a hallmark of all acetophenone derivatives.

By cross-referencing this fragmentation data with the AA'BB' splitting pattern in the 1H NMR, we achieve a mathematically and chemically absolute verification of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

References

  • National Center for Biotechnology Information. "1-(4-(Methoxymethyl)phenyl)ethan-1-one - PubChem Compound Summary". PubChem. URL:[Link]

  • LookChem. "1-(4-(Methoxymethyl)phenyl)ethan-1-one Chemical Properties". LookChem Database. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures". ICH Quality Guidelines. URL: [Link]

  • Royal Society of Chemistry. "A framework for automated structure elucidation from routine NMR spectra". Chemical Science. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Handling and Disposal Guide: 1-(4-(Methoxymethyl)phenyl)ethan-1-one

Here is the comprehensive safety and operational guide for the handling and disposal of 1-(4-(Methoxymethyl)phenyl)ethan-1-one, designed for institutional laboratory environments. As a standard organic building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive safety and operational guide for the handling and disposal of 1-(4-(Methoxymethyl)phenyl)ethan-1-one, designed for institutional laboratory environments.

As a standard organic building block utilized in drug development and synthetic research, 1-(4-(Methoxymethyl)phenyl)ethan-1-one (also known as 4-(Methoxymethyl)acetophenone) requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Proper waste segregation and disposal are critical not only for regulatory compliance but also for preventing incompatible chemical reactions in waste accumulation areas [1].

Hazard Profile and Physicochemical Properties

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's behavior in waste streams. 1-(4-(Methoxymethyl)phenyl)ethan-1-one is an organic ketone containing an ether linkage. It lacks halogens, heavy metals, or highly reactive functional groups (such as peroxides or azides), which simplifies its waste categorization [1].

Table 1: Chemical Identification and Hazard Summary

Property / ClassificationDetailOperational Implication
CAS Registry Number 22072-50-0Essential for accurate EHS waste labeling.
Molecular Formula C₁₀H₁₂O₂Categorized strictly as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
GHS Hazards H302, H315, H319Harmful if swallowed; causes skin/eye irritation. Mandates standard PPE (nitrile gloves, safety goggles, lab coat) during waste transfer.
Solubility Soluble in organics; low aqueous solubilityNever dispose of down the drain. Will separate in aqueous waste, complicating liquid waste treatment.
Causality in Waste Segregation

The fundamental principle of chemical disposal is source segregation . Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or container rupture.

  • Halogenated vs. Non-Halogenated: Because 1-(4-(Methoxymethyl)phenyl)ethan-1-one contains only carbon, hydrogen, and oxygen, it must be routed to the non-halogenated waste stream. Institutional incinerators process non-halogenated waste differently; introducing non-halogenated compounds into halogenated streams unnecessarily increases disposal costs and environmental burden [2].

  • Aqueous vs. Organic: Due to its low water solubility, introducing this compound into aqueous waste streams will result in a biphasic mixture. This complicates the physical handling of the waste and violates Resource Conservation and Recovery Act (RCRA) guidelines for drain disposal [2].

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

This protocol outlines the self-validating system for staging and transferring 1-(4-(Methoxymethyl)phenyl)ethan-1-one to your institutional EHS department. Do not attempt to chemically neutralize or destroy this compound in the laboratory.

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or glass carboys are standard for non-halogenated organic liquids.

  • Validation Check: Ensure the container is completely dry and free of residual oxidizing agents (e.g., nitric acid, peroxides) before adding the waste.

Step 2: Waste Transfer

  • Perform all transfers inside a certified chemical fume hood to mitigate inhalation risks from associated solvent vapors.

  • Using a funnel, slowly decant the liquid waste (or solvent mixture containing the compound) into the designated non-halogenated organic waste container.

  • For solid waste (e.g., contaminated silica gel from column chromatography, weighing papers), place the materials into a designated solid hazardous waste bin lined with a compatible poly-bag.

Step 3: Labeling and Documentation

  • Immediately affix a hazardous waste tag to the container.

  • Clearly write "1-(4-(Methoxymethyl)phenyl)ethan-1-one" along with any solvents used (e.g., "Ethyl Acetate", "Hexanes"). Do not use abbreviations or chemical structures on waste labels , as this violates EHS and EPA compliance standards [2].

  • Mark the "Accumulation Start Date" on the tag.

Step 4: Storage and Secondary Containment

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The container must be placed inside secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume in the event of a leak.

Step 5: EHS Transfer

  • Once the container is 90% full, or the institutional time limit (usually 90 to 180 days depending on generator status) is reached, submit a waste pickup request to your EHS department for professional incineration.

Waste Routing Visualization

The following decision matrix illustrates the logical flow for segregating waste containing this compound based on the experimental matrix.

WasteRouting Start 1-(4-(Methoxymethyl)phenyl)ethan-1-one Waste Generated CheckState Physical State? Start->CheckState Solid Solid Waste (e.g., contaminated paper/silica) CheckState->Solid Liquid Liquid Waste (e.g., reaction solvent) CheckState->Liquid SolidWasteStream Hazardous Solid Waste Stream Solid->SolidWasteStream CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Liquid->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No EHSPickup Institutional EHS Collection & Incineration Halogenated->EHSPickup NonHalogenated->EHSPickup SolidWasteStream->EHSPickup

Workflow for the segregation and institutional disposal of 1-(4-(Methoxymethyl)phenyl)ethan-1-one.

References

  • Title: 1-(4-(Methoxymethyl)phenyl)ethan-1-one Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste) Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

Handling

Personal protective equipment for handling 1-(4-(Methoxymethyl)phenyl)ethan-1-one

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics. When handling reactive intermediates like 1-(4-(Methoxymethyl)phenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical physics. When handling reactive intermediates like 1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS: 22072-50-0), standardizing your Personal Protective Equipment (PPE) and operational protocols is critical to ensuring both experimental integrity and operator safety.

This guide provides a self-validating, mechanistic approach to handling this specific acetophenone derivative, ensuring you understand the causality behind every safety measure.

Hazard Profiling & Physicochemical Causality

To design an effective PPE matrix, we must first understand the molecular behavior of 1-(4-(Methoxymethyl)phenyl)ethan-1-one. As an aryl ketone with an ether linkage, it acts as a highly effective organic solvent, which dictates its interaction with both human tissue and synthetic polymer barriers[1],[2].

Table 1: Physicochemical Properties & Risk Implications

PropertyValueOperational & Safety Implication
GHS Classification H302, H315, H319Harmful if swallowed; causes skin and serious eye irritation. Direct contact disrupts lipid bilayers in the skin and corneas[1].
Molecular Weight 164.20 g/mol Low molecular weight facilitates rapid transdermal penetration if primary PPE barriers are breached[3].
Boiling Point 251.7 °CHigh boiling point indicates low volatility at room temperature, meaning spills will persist and require active physical cleanup[3].
Flash Point 103.8 °CCombustible. While not highly flammable at ambient temperatures, it poses a fire risk if heated during reflux or distillation[3].
Vapor Pressure 0.0201 mmHg (25°C)Minimal inhalation risk at ambient temperatures. However, aerosolization (e.g., via sonication) bypasses this safety buffer[3].

The Causality of PPE Selection

A common point of failure in organic synthesis labs is the over-reliance on standard nitrile gloves. The PPE matrix below is engineered specifically for the solvent properties of acetophenone derivatives.

Table 2: Mandatory PPE Matrix

PPE CategoryApproved EquipmentMechanistic Justification (The "Why")
Hand Protection Butyl Rubber or PE/EVAL Laminate (e.g., Silver Shield)Critical: Ketones rapidly degrade Nitrile and Latex, permeating the polymer matrix in minutes[2],[4]. Butyl rubber provides a highly cross-linked barrier impervious to oxygenated solvents, ensuring sustained protection.
Eye Protection Indirect-Ventilation Chemical Goggles Classified under H319 (Serious Eye Irritation). Standard safety glasses lack an orbital seal, allowing vapors from heated reactions or accidental splashes to reach the corneal epithelium[1].
Body Protection Flame-Resistant (FR) Lab Coat Given the 103.8 °C flash point, an FR coat prevents the garment from melting into the skin in the event of a localized flash fire during heated operations[3].
Respiratory Chemical Fume Hood Required for all operations. Must maintain a face velocity of 80–100 feet per minute (fpm) to capture vapors generated during transfer or heating[5].

Operational Protocol: Safe Handling & Transfer

This step-by-step methodology is designed as a self-validating system. If any step fails its verification check, the operation must be halted.

Step 1: Environmental Verification

  • Action: Turn on the chemical fume hood and check the digital monitor.

  • Validation: Ensure the face velocity reads between 80–100 fpm. A lack of audible alarms validates proper airflow. Do not proceed if the sash is above the maximum safe working height.

Step 2: PPE Gowning & Double-Gloving

  • Action: Don your FR lab coat and chemical splash goggles. Apply a pair of thin inner nitrile gloves, followed by heavy-duty Butyl rubber outer gloves.

  • Validation: The inner nitrile glove provides dexterity and acts as a final indicator layer; if the outer butyl glove is compromised, you have a brief window to safely doff the gloves before skin contact occurs.

Step 3: Material Transfer

  • Action: Place a chemical-resistant spill mat on the hood floor. Use a grounded, anti-static spatula to transfer the 1-(4-(Methoxymethyl)phenyl)ethan-1-one into your tared reaction vessel.

  • Validation: Weighing on a spill mat ensures that micro-spills are immediately visible and contained, preventing cross-contamination of the analytical balance.

Step 4: Decontamination

  • Action: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., a small amount of ethanol on a Kimwipe) before returning it to the organics storage cabinet.

HandlingWorkflow A Pre-Operation: Verify Fume Hood (>80 fpm) B Don PPE: Butyl Gloves, Goggles, Lab Coat A->B C Material Transfer: Use Anti-Static Spatula B->C D Spill Detected? C->D E Execute Spill Protocol (Vermiculite/Sand) D->E Yes F Proceed to Reaction Setup D->F No

Workflow for safe handling and spill response of acetophenone derivatives.

Emergency Response & Spill Management

Because this compound has a high boiling point (251.7 °C), spills will not simply evaporate; they require active intervention[3].

  • Isolation: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area. Evacuate non-essential personnel from the immediate vicinity[5].

  • Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Do not use combustible absorbents like sawdust[5].

  • Collection: Using non-sparking tools (e.g., a polypropylene scraper), sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag or container[5].

  • Neutralization: Wash the contaminated surface with a mild detergent and water solution to break down residual organic films, followed by a final wipe with a damp cloth.

Waste Disposal Logistics

Improper disposal of aryl ketones can lead to dangerous cross-reactions in waste carboys. 1-(4-(Methoxymethyl)phenyl)ethan-1-one contains no halogens, which dictates its waste stream routing.

  • Categorization: Route exclusively to the "Non-Halogenated Organic Waste" container[5].

  • Incompatibilities: Never mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as this can trigger exothermic degradation[5].

  • Final Destruction: The sealed waste must be scheduled for EPA-compliant high-temperature incineration. Do not pour any fraction of this chemical down the drain[5].

Waste W Chemical Waste Generation T Waste Type W->T O Non-Halogenated Organic Waste T->O Organic A Aqueous Waste (Trace Organics) T->A Aqueous I High-Temp Incineration (EPA Compliant) O->I A->I

Decision tree for the segregation and disposal of non-halogenated organic waste.

References

  • Title: 1-(4-(Methoxymethyl)phenyl)ethan-1-one | Source: PubChem, National Institutes of Health | URL: [Link]

  • Title: 1-(4-(Methoxymethyl)phenyl)ethan-1-one Properties | Source: LookChem | URL: [Link]

  • Title: Glove Guide - Chemical Compatibility | Source: University of San Francisco | URL: [Link]

  • Title: Glove Selection Guide | Source: University of Edinburgh | URL: [Link]

  • Title: Chemical Resistant Gloves Guide | Source: Oxford University / HVCC | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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